5-Bromo-7-methylbenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSCPARNNVMYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on 5-Bromo-7-methylbenzofuran: Chemical Properties and Structure
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Bromo-7-methylbenzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its classification as a research chemical, publicly available data is limited. This document consolidates the available information from chemical databases and relevant scientific literature on related benzofuran derivatives to serve as a foundational resource.
Chemical Identity and Properties
This compound is a substituted benzofuran. The benzofuran moiety is a common scaffold in a variety of biologically active compounds.[1] The introduction of a bromine atom and a methyl group to the benzene ring can significantly influence the molecule's physicochemical properties and biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-7-methyl-1-benzofuran | [] |
| CAS Number | 170681-91-1 | [] |
| Molecular Formula | C₉H₇BrO | [] |
| Molecular Weight | 211.06 g/mol | [] |
| Canonical SMILES | CC1=C2C(=CC(=C1)Br)C=CO2 | [] |
| InChI | InChI=1S/C9H7BrO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3 | [] |
| Purity | Commercially available up to 98% | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Chemical Structure
The structure of this compound consists of a bicyclic system where a benzene ring is fused to a furan ring. The bromine atom is located at position 5, and the methyl group is at position 7 of the benzofuran core.
Logical Relationship of Structural Features
Caption: Hierarchical relationship of the structural components of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly available in the reviewed literature. However, general synthetic strategies for benzofuran derivatives can be adapted.
General Synthesis Approach: The synthesis of substituted benzofurans often involves the reaction of a substituted phenol with an α-halo ketone followed by cyclization, or through palladium-catalyzed coupling reactions.[4] For this compound, a plausible route could start from 4-bromo-2-methylphenol.
Conceptual Synthetic Workflow
Caption: A generalized workflow for the synthesis of benzofuran derivatives.
Spectroscopic Analysis: While specific spectra for this compound are not available, the expected spectroscopic characteristics can be inferred from the analysis of related compounds.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Key Signals |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzofuran ring, a singlet for the methyl group protons, and signals for the furan ring protons. Chemical shifts would be influenced by the bromine and methyl substituents. |
| ¹³C NMR | Resonances for the nine carbon atoms, with chemical shifts characteristic of aromatic and furan carbons. The carbons attached to the bromine and the methyl group would show distinct shifts. |
| IR Spectroscopy | Absorption bands for aromatic C-H stretching, C=C stretching of the aromatic and furan rings, and C-O-C stretching of the furan ether linkage. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (211.06 g/mol ) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |
Biological Activity and Potential Applications
The biological activity of this compound has not been specifically reported. However, the benzofuran scaffold is present in numerous compounds with a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][5] The presence of a halogen, such as bromine, on the benzofuran ring has been shown in some derivatives to enhance cytotoxic activity against cancer cell lines.[6]
Given the known biological importance of substituted benzofurans, this compound represents a molecule of interest for further investigation in drug discovery programs, particularly in the development of new anticancer and antimicrobial agents.
Drug Discovery and Development Pathway
Caption: A conceptual pathway for evaluating this compound in a drug discovery context.
Conclusion
This compound is a research chemical with a molecular structure that suggests potential for biological activity, drawing from the established importance of the benzofuran scaffold in medicinal chemistry. This guide has summarized the available chemical and structural information. A significant lack of published experimental data, including physical properties, detailed synthetic protocols, spectroscopic characterization, and biological activity, highlights the need for further research to fully elucidate the properties and potential applications of this compound. This document serves as a starting point for researchers and professionals in the field of drug development and materials science who are interested in exploring the potential of this compound.
References
5-Bromo-7-methylbenzofuran (CAS No. 170681-91-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on 5-Bromo-7-methylbenzofuran, a heterocyclic organic compound. Due to its limited public documentation, this guide amalgamates data from direct mentions of the compound with extrapolated information from closely related benzofuran derivatives to offer a thorough resource for research and development purposes.
Chemical and Physical Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 170681-91-1 | - |
| Molecular Formula | C₉H₇BrO | [1] |
| Molecular Weight | 211.06 g/mol | [1] |
| Canonical SMILES | CC1=C2C(=CC(=C1)Br)C=CO2 | [1] |
| InChI | InChI=1S/C9H7BrO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3 | [1] |
| InChI Key | FYSCPARNNVMYGE-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties of a Related Compound: 5-Bromobenzofuran
| Property | Value | Source |
| CAS Number | 23145-07-5 | [2] |
| Molecular Formula | C₈H₅BrO | [2] |
| Molecular Weight | 197.03 g/mol | [2] |
| Form | Liquid | [2] |
| Density | 1.573 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.605 | [2] |
Spectroscopic Data Overview
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not explicitly published. However, characteristic spectral features can be inferred from the analysis of related benzofuran structures.
-
Infrared (IR) Spectroscopy : Aromatic C-H stretching is expected between 3100-3000 cm⁻¹. Carbon-carbon stretching vibrations within the aromatic ring would likely appear in the 1600-1400 cm⁻¹ region.[3]
-
Mass Spectrometry : The mass spectrum of the closely related 5-Bromo-2-methylbenzofuran is available and can serve as a reference.[4]
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available, general synthetic strategies for substituted benzofurans are well-documented. A common approach involves the reaction of a substituted phenol with a halo-ketone followed by cyclization.
A relevant experimental procedure for the synthesis of a derivative, 5-bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran , involves the oxidation of its precursor:
-
Experimental Protocol: 3-Chloroperoxybenzoic acid (77%, 224 mg, 1.0 mmol) was added in portions to a stirred solution of 5-bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfanyl-1-benzofuran (312 mg, 0.9 mmol) in dichloromethane (40 mL) at 273 K. The mixture was stirred at room temperature for 5 hours, then washed with a saturated sodium bicarbonate solution. The organic layer was separated, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue was purified by column chromatography.
Another pertinent experimental detail comes from the synthesis of 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran :
-
Experimental Protocol: 77% 3-Chloroperoxybenzoic acid (247 mg, 1.1 mmol) was added to a stirred solution of 5-bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfanyl-1-benzofuran (351 mg, 1.0 mmol) in dichloromethane (30 mL) at 273 K. The mixture was stirred for 3 hours at room temperature before being washed with saturated sodium bicarbonate solution. The organic layer was then separated, dried, filtered, and concentrated.[5]
Potential Biological and Pharmacological Significance
Benzofuran derivatives are recognized for a wide range of biological activities, making them attractive scaffolds in drug discovery.[6] While specific studies on this compound are limited, the broader class of compounds has demonstrated:
-
Antimicrobial and Antifungal Activity : Various substituted benzofurans have shown inhibitory effects against bacterial and fungal strains.[6] The presence of a bromo substituent has, in some cases, been linked to enhanced antimicrobial efficacy.[7]
-
Anticancer Activity : Certain brominated benzofuran derivatives have exhibited cytotoxic effects against cancer cell lines. For instance, some derivatives have been shown to inhibit the AKT signaling pathway in lung cancer cells.[7]
-
Anti-inflammatory Properties : The benzofuran scaffold is a core component of molecules with anti-inflammatory potential.
The diverse biological activities of benzofurans suggest that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a generalized synthesis workflow and the potential biological activities of benzofuran derivatives.
Caption: Generalized workflow for benzofuran synthesis.
Caption: Biological activities of benzofurans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Methylbenzofuran | C9H8O | CID 33103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. spectrabase.com [spectrabase.com]
- 5. 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine | Benchchem [benchchem.com]
A Technical Guide to the Spectroscopic Properties of 5-Bromo-7-methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed overview of the predicted spectroscopic data for 5-Bromo-7-methylbenzofuran (CAS No. 170681-91-1). Due to the absence of publicly available experimental spectra, this guide presents predicted ¹H NMR, ¹³C NMR, IR, and MS data based on established spectroscopic principles and computational models. Detailed, generalized experimental protocols for obtaining such spectra are also provided for researchers who may synthesize or acquire this compound. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of substituent effects on the benzofuran core.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.70 | d | ~2.0 | H-2 |
| ~7.45 | d | ~1.5 | H-4 |
| ~7.20 | d | ~1.5 | H-6 |
| ~6.80 | d | ~2.0 | H-3 |
| ~2.50 | s | - | -CH₃ (C7) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-7a |
| ~145.0 | C-2 |
| ~130.0 | C-3a |
| ~128.0 | C-4 |
| ~125.0 | C-6 |
| ~122.0 | C-7 |
| ~115.0 | C-5 |
| ~107.0 | C-3 |
| ~16.0 | -CH₃ (C7) |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Methyl C-H Stretch |
| ~1610, 1580, 1470 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Strong | Aryl-O Stretch |
| ~1100 | Strong | C-O Stretch (Furan Ring) |
| ~880-800 | Strong | C-H Bending (Out-of-plane) |
| ~600-500 | Medium | C-Br Stretch |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity (%) | Assignment |
| 210/212 | High | [M]⁺ (Molecular Ion, Br isotope pattern) |
| 181/183 | Medium | [M-CHO]⁺ |
| 131 | Medium | [M-Br]⁺ |
| 102 | Medium | [M-Br-CHO]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
If necessary, gently warm the mixture or use sonication to ensure complete dissolution.
-
Transfer the clear solution to a 5 mm NMR tube, ensuring there are no solid particles.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 500 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 125 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of the solid sample and approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet press die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.
-
2.3. Mass Spectrometry (MS)
-
Sample Introduction:
-
For a solid sample, direct insertion probe (DIP) is a suitable method. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-500
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Physical Properties of 5-Bromo-7-methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known and predicted physical properties of the heterocyclic compound 5-Bromo-7-methylbenzofuran. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes generalized, robust experimental protocols for the determination of key physical characteristics, namely solubility and melting point. Furthermore, a representative synthetic workflow is presented to provide context for the compound's preparation and subsequent characterization.
Core Physical Properties
Precise experimental values for the physical properties of this compound are not extensively reported. However, based on data from suppliers and analysis of closely related compounds, the following information has been compiled.
Table 1: General Properties of this compound
| Property | Value/Observation | Source |
| CAS Number | 170681-91-1 | [1][2] |
| Molecular Formula | C₉H₇BrO | [3] |
| Molecular Weight | 211.06 g/mol | [3] |
| Appearance | White powder | [2] |
Table 2: Comparative Melting Point Data of Related Benzofuran Derivatives
| Compound | Structure | Melting Point (°C) |
| 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran | 189-190 | |
| 5-Bromobenzofuran | 8 | |
| 5-Bromo-7-azaindole | 178-179[4] |
Note: The melting point of this compound is not explicitly available. The data for related compounds is provided for comparative purposes. The substitution pattern significantly influences the melting point.
Solubility Profile
Table 3: Predicted Solubility of this compound
| Solvent | Predicted Solubility |
| Water | Insoluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Toluene | Soluble |
| Hexane | Sparingly soluble to insoluble |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and physical characterization of substituted benzofurans like this compound.
Representative Synthesis: Palladium-Catalyzed Annulation
The synthesis of substituted benzofurans can be achieved through various methods, with palladium-catalyzed cross-coupling and annulation reactions being a prominent strategy.[5][6][7] The following is a generalized protocol that could be adapted for the synthesis of this compound.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and physical characterization of this compound.
Materials:
-
A suitable substituted 2-halophenol (e.g., 2,4-dibromo-6-methylphenol)
-
A suitable terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) co-catalyst
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted 2-halophenol, palladium catalyst, and CuI.
-
Add the anhydrous solvent, followed by the base.
-
To the stirred mixture, add the terminal alkyne dropwise at room temperature.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Collect the fractions containing the pure product and evaporate the solvent to yield the final compound.
Determination of Melting Point
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
Materials:
-
Dry, powdered sample of this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the completion of melting).
-
The melting point is reported as the range between these two temperatures.
Determination of Solubility
The qualitative solubility of a compound in various solvents can be determined through a simple dissolution test.
Materials:
-
Sample of this compound
-
A selection of test solvents (e.g., water, methanol, dichloromethane, hexane)
-
Small test tubes or vials
-
Vortex mixer or stirring rod
Procedure:
-
Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of clean, dry test tubes.
-
To each test tube, add a measured volume of a different solvent (e.g., 0.1 mL).
-
Agitate the mixture vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).
-
Visually inspect the mixture to determine if the solid has completely dissolved.
-
If the solid dissolves completely, it is considered "soluble" in that solvent at that concentration.
-
If the solid remains undissolved, the solvent can be added in incremental volumes up to a certain limit (e.g., 1 mL) with agitation after each addition to determine if solubility can be achieved at a lower concentration.
-
If the solid does not dissolve, it is deemed "insoluble" or "sparingly soluble" in that solvent.
-
The results can be reported qualitatively (soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., soluble at >50 mg/mL).
Workflow for Physical Property Determination
Caption: Workflow for the experimental determination of melting point and solubility.
References
- 1. 170681-91-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound, CasNo.170681-91-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. cenmed.com [cenmed.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Substituted Benzofuran Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic compound composed of a fused benzene and furan ring, stands as a privileged structure in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the significant pharmacological properties of substituted benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. This document delves into quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Anticancer Activity of Benzofuran Derivatives
Substituted benzofurans have emerged as a significant class of compounds with potent cytotoxic activity against a wide range of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The anticancer efficacy of various substituted benzofuran derivatives has been quantified using in vitro cytotoxicity assays, most commonly the MTT assay. The half-maximal inhibitory concentration (IC50) values from these studies provide a measure of the potency of these compounds. A summary of representative data is presented in Table 1.
Table 1: Anticancer Activity of Substituted Benzofuran Derivatives (IC50 in µM)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Halogenated Benzofuran (Compound 1) | K562 (Leukemia) | 5 | [2] |
| Halogenated Benzofuran (Compound 1) | HL60 (Leukemia) | 0.1 | [2] |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [3] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [3] |
| Benzofuran-Oxadiazole Conjugate (14c) | HCT116 (Colon) | 3.27 | [3] |
| Benzofuran-Chalcone Hybrid (3b) | MCF-7 (Breast) | 7.53 | [4] |
| Benzofuran-Chalcone Hybrid (3c) | MCF-7 (Breast) | 9.17 | [4] |
| N-Methylpiperidine-based Benzofuran | SQ20B (Head and Neck) | 0.46 | [2] |
| 2-Arylbenzofuran | A549 (Lung) | 0.12 | [5] |
| 2-Arylbenzofuran | SGC7901 (Gastric) | 2.75 | [5] |
| Benzofuran derivative (1c) | K562 (Leukemia) | 25 | [6] |
| Benzofuran derivative (1e) | MOLT-4 (Leukemia) | 20 | [6] |
| Benzofuran derivative (2d) | HeLa (Cervical) | 35 | [6] |
| Benzofuran derivative (3a) | HUVEC (Normal) | 85 | [6] |
| Benzofuran derivative (3d) | HUVEC (Normal) | 6 | [6] |
Signaling Pathways in Anticancer Activity
The anticancer effects of benzofuran derivatives are often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. Two prominent pathways targeted by these compounds are the mTOR and RAS/RAF/MEK/ERK pathways.
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[7] Dysregulation of the mTOR pathway is a common feature in many cancers, making it an attractive target for anticancer drug development.[2] Certain benzofuran derivatives have been shown to inhibit mTOR signaling, leading to the suppression of tumor growth.[8]
Caption: mTOR signaling pathway and the inhibitory action of benzofuran derivatives.
The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[][10] Mutations in this pathway are frequently observed in various cancers. Benzofuran derivatives have been found to interfere with this pathway, thereby inducing apoptosis in cancer cells.
Caption: RAS/RAF/MEK/ERK pathway and the inhibitory action of benzofuran derivatives.
Antimicrobial Activity of Benzofuran Derivatives
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted benzofurans have demonstrated significant activity against a variety of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of benzofuran derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Substituted Benzofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference(s) |
| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | [11] |
| Aza-benzofuran (Compound 1) | Escherichia coli | 25 | [11] |
| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 | [11] |
| Aza-benzofuran (Compound 2) | Staphylococcus aureus | 25 | [11] |
| Oxa-benzofuran (Compound 5) | Penicillium italicum | 12.5 | [11] |
| Oxa-benzofuran (Compound 6) | Colletotrichum musae | 12.5-25 | [11] |
| Benzofuran Ketoxime (Compound 38) | Staphylococcus aureus | 0.039 | |
| Benzofuran Ketoxime Derivatives | Candida albicans | 0.625-2.5 | |
| 6-hydroxyl substituted (Compound 15, 16) | Various bacterial strains | 0.78-3.12 | |
| Dehydro-viniferin | Listeria monocytogenes | 4.42 (µM) | [12] |
| Benzofuran derivative (M5a, M5g) | Enterococcus Faecalis | 50 | [13] |
| Benzofuran derivative (M5i, M5k, M5l) | Candida albicans | 25 | [13] |
Anti-inflammatory Activity of Benzofuran Derivatives
Chronic inflammation is a key contributor to various diseases. Benzofuran derivatives have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[14]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of benzofuran derivatives is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Anti-inflammatory Activity of Substituted Benzofuran Derivatives (IC50 in µM)
| Compound/Derivative | Assay | IC50 (µM) | Reference(s) |
| Aza-benzofuran (Compound 1) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 17.3 | [11] |
| Aza-benzofuran (Compound 4) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 16.5 | [11] |
| Piperazine/benzofuran hybrid (5d) | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 52.23 | [14] |
| 2-Arylbenzofuran | NO Inhibition | 5.28 | [5] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of benzofuran derivatives are largely mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[15]
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[14] In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the expression of pro-inflammatory genes. Benzofuran derivatives can inhibit this pathway, thereby reducing inflammation.[15]
References
- 1. jocpr.com [jocpr.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bepls.com [bepls.com]
- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
The Therapeutic Potential of Brominated Benzofurans: A Technical Guide for Drug Discovery Professionals
Introduction: The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds exhibiting a wide range of pharmacological activities. The introduction of bromine atoms to the benzofuran core has emerged as a promising strategy in medicinal chemistry, often leading to enhanced biological potency. This technical guide provides an in-depth overview of the potential therapeutic applications of brominated benzofurans, focusing on their anticancer, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Anticancer Applications of Brominated Benzofurans
Brominated benzofuran derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of key cellular processes involved in cancer progression.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which brominated benzofurans exert their anticancer effects is the induction of programmed cell death, or apoptosis. Several signaling pathways have been implicated in this process.
One key pathway involves the regulation of the Akt/BIM signaling cascade.[1] Certain brominated benzofuroxan derivatives have been shown to induce intrinsic apoptosis in melanoma cells by modulating this pathway.[1] Another important mechanism is the upregulation of the cyclin-dependent kinase inhibitor p21Cip/WAF1, which can lead to cell cycle arrest and apoptosis in a p53-independent manner. Furthermore, brominated benzofurans have been observed to modulate the expression of Bcl-2 family proteins, leading to a favorable Bax/Bcl-2 ratio that promotes apoptosis.[2]
Other Anticancer Mechanisms
Beyond apoptosis induction, brominated benzofurans have been reported to inhibit other crucial cellular processes in cancer cells. Some derivatives have been found to inhibit tubulin polymerization, a key process in cell division, leading to cell cycle arrest.[3] Additionally, inhibition of glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in various cancers, has been observed with certain brominated benzofuran compounds.[3]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected brominated benzofuran derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1c | K562 (Leukemia) | 5.0 | [4] |
| 1c | MOLT-4 (Leukemia) | 6.0 | [4] |
| 1c | HeLa (Cervical Carcinoma) | 8.0 | [4] |
| 1e | K562 (Leukemia) | 7.0 | [4] |
| 1e | MOLT-4 (Leukemia) | 9.0 | [4] |
| 1e | HeLa (Cervical Carcinoma) | 10.0 | [4] |
| 2d | K562 (Leukemia) | 4.0 | [4] |
| 2d | MOLT-4 (Leukemia) | 5.0 | [4] |
| 2d | HeLa (Cervical Carcinoma) | 7.0 | [4] |
| 3d | K562 (Leukemia) | 6.0 | [4] |
| 3d | MOLT-4 (Leukemia) | 8.0 | [4] |
| 3d | HeLa (Cervical Carcinoma) | 9.0 | [4] |
| N-Br | B16F10-Nex2 (Melanoma) | 16.0 | [1] |
| N-I | B16F10-Nex2 (Melanoma) | 12.0 | [1] |
| Ailanthoidol | Huh7 (Hepatoma) | 22.0 (48h) | [3] |
| Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27 | [3] |
Antimicrobial Applications of Brominated Benzofurans
Brominated benzofurans have demonstrated significant activity against a range of bacterial and fungal pathogens, making them promising candidates for the development of new antimicrobial agents.
Mechanism of Action: Inhibition of DNA Gyrase
A key target for the antibacterial activity of many brominated benzofurans is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death. The introduction of bromine at specific positions on the benzofuran scaffold has been shown to enhance the inhibitory activity against DNA gyrase.
Antifungal Activity
In addition to their antibacterial properties, certain brominated benzofurans exhibit potent antifungal activity. The mechanisms underlying their antifungal action are still under investigation but may involve disruption of the fungal cell membrane and interference with essential cellular processes. For example, some studies suggest that these compounds can affect intracellular calcium homeostasis, a critical factor for fungal growth and viability.[5]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the in vitro antimicrobial activity of selected brominated benzofuran derivatives, expressed as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 23 | S. aureus | 29.76-31.96 (mmol/L) | [6] |
| Compound 24 | S. aureus | 29.76-31.96 (mmol/L) | [6] |
| Compound with -Br at C-4 of aryl ring | S. typhi | 36.61-37.92 (mmol/L) | [6] |
| Dibromo derivative 4 | C. neoformans | - | [5] |
| Dibromo derivative 4 | A. fumigatus | - | [5] |
| Compound 1 | S. typhimurium | 12.5 | [7] |
| Compound 1 | E. coli | 25 | [7] |
| Compound 1 | S. aureus | 12.5 | [7] |
Neuroprotective Applications of Brominated Benzofurans
Emerging research suggests that brominated benzofurans may have neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases. Their mechanisms of action in this context are multifaceted and appear to involve antioxidant and anti-inflammatory pathways. By scavenging reactive oxygen species (ROS) and modulating inflammatory responses in the brain, these compounds may help protect neurons from damage and death. Further research is needed to fully elucidate the signaling pathways involved and to identify the most promising candidates for clinical development.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of the therapeutic potential of brominated benzofurans.
Synthesis of Brominated Benzofuran Derivatives
General Procedure for the Synthesis of 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide (2b):
This protocol describes the synthesis of a specific brominated benzofuran derivative with demonstrated biological activity.
-
Amide Formation: 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid (2) is reacted with oxalyl chloride to form the corresponding acid chloride.
-
The acid chloride is then treated with ammonium hydroxide to yield 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide (2a).
-
Bromination: Compound 2a is dissolved in acetic acid.
-
A solution of bromine in acetic acid is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The product, 6-acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide (2b), is isolated by filtration and purified by recrystallization.[1]
Synthesis of Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate (5):
-
Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (2) is dissolved in a suitable solvent such as carbon tetrachloride.
-
N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide are added to the solution.
-
The mixture is refluxed until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography to yield methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate (5).[8]
In Vitro Biological Assays
MTT Assay for Anticancer Activity:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the brominated benzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[9][10]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity:
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The brominated benzofuran derivatives are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9][11]
Conclusion
Brominated benzofurans represent a promising class of compounds with diverse therapeutic potential. Their demonstrated efficacy in preclinical studies, particularly in the areas of oncology and infectious diseases, warrants further investigation. The structure-activity relationships highlighted in various studies underscore the importance of the position and number of bromine substituents for biological activity. Future research should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and evaluating their in vivo efficacy and safety profiles. The synthetic accessibility and the potential for further chemical modification make brominated benzofurans an attractive scaffold for the development of novel therapeutic agents to address unmet medical needs.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. ptfarm.pl [ptfarm.pl]
- 9. [PDF] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
5-Bromo-7-methylbenzofuran: A Versatile Intermediate in the Synthesis of Bioactive Molecules for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its inherent structural features make it a cornerstone in medicinal chemistry for the development of novel therapeutic agents. Among the various functionalized benzofurans, 5-Bromo-7-methylbenzofuran has emerged as a critical and versatile synthetic intermediate. The strategic placement of the bromine atom at the 5-position and a methyl group at the 7-position provides medicinal chemists with key points for molecular elaboration, enabling the synthesis of diverse libraries of compounds for drug discovery programs.[2] This technical guide delves into the utility of this compound as a synthetic intermediate, focusing on its application in the generation of potent anticancer agents through key cross-coupling reactions.
The Strategic Importance of this compound in Synthesis
The synthetic utility of this compound is primarily attributed to the presence of the bromine atom, which serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura and Heck couplings, are fundamental transformations in modern organic synthesis that allow for the formation of carbon-carbon bonds.[2] This capability enables the introduction of a wide range of substituents at the 5-position of the benzofuran core, thereby facilitating the exploration of the chemical space around this privileged scaffold.
The methyl group at the 7-position, while seemingly a minor modification, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. It can impact lipophilicity, metabolic stability, and the overall conformational presentation of the molecule to its biological target.[2]
Application in Anticancer Drug Discovery: A Case Study in the Synthesis of 2-Aryl-7-methylbenzofuran Derivatives
Derivatives of 2-arylbenzofuran have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][4] The synthesis of these compounds can be efficiently achieved using this compound as a starting material, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the aryl group at the 2-position. While the bromine at the 5-position can also be a site for coupling, a synthetic strategy where the 2-aryl group is introduced first is also plausible, leaving the 5-bromo position for further diversification.
For the purpose of this guide, we will focus on a representative synthetic pathway to a 2-aryl-5-bromo-7-methylbenzofuran derivative and its potential biological activity.
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a bioactive 2-aryl-5-bromo-7-methylbenzofuran derivative.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions of aryl bromides.[5][6]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) (4 mol%)
-
Potassium carbonate (K2CO3) (2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-bromo-7-methylbenzofuran.
Quantitative Data: Anticancer Activity of Benzofuran Derivatives
Numerous studies have demonstrated the potent cytotoxic effects of benzofuran derivatives against a variety of human cancer cell lines. The data presented below is a compilation from various sources and showcases the anticancer potential of compounds structurally related to those that can be synthesized from this compound.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| 1c | Brominated Benzofuran | K562 (Leukemia) | 5 |
| 1c | Brominated Benzofuran | HL-60 (Leukemia) | 0.1 |
| Compound 1 | 2-Arylbenzofuran | SHSY5Y (Neuroblastoma) | 3.5[4] |
| Compound 1 | 2-Arylbenzofuran | MCF7 (Breast Cancer) | 1.8[4] |
| Compound 26 | 2-Acetylbenzofuran Hybrid | EGFR Kinase | 0.93[3] |
| 50g | Benzofuran-2-carboxamide | HCT-116 (Colon Cancer) | 0.87[3] |
| 50g | Benzofuran-2-carboxamide | HeLa (Cervical Cancer) | 0.73[3] |
| 50g | Benzofuran-2-carboxamide | A549 (Lung Cancer) | 0.57[3] |
| BM7 | Bromo-benzofuran derivative | HepG2 (Liver Cancer) | 3.8[7] |
| BM7 | Bromo-benzofuran derivative | A549 (Lung Cancer) | 3.5[7] |
Mechanism of Action: Targeting the mTOR Signaling Pathway
Several studies have indicated that the anticancer activity of certain benzofuran derivatives is mediated through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.[8] One such critical pathway is the mTOR (mammalian target of rapamycin) signaling pathway, which is frequently dysregulated in various cancers.[8][9]
The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2.[10][11] These complexes act as central regulators of cell metabolism, growth, and proliferation in response to growth factors, nutrients, and energy status.[9][10] Inhibition of the mTOR pathway by small molecules can lead to cell cycle arrest and apoptosis in cancer cells.
The following diagram illustrates the key components and interactions within the mTOR signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mTOR - Wikipedia [en.wikipedia.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone of medicinal chemistry.[1] Its prevalence in a wide array of natural products with diverse and potent biological activities has catalyzed extensive research into the synthesis and therapeutic application of novel benzofuran derivatives. These compounds have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[2][3][4][5] This technical guide provides a comprehensive overview of the medicinal chemistry of benzofuran derivatives, with a focus on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Anticancer Activity of Benzofuran Derivatives
Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a broad spectrum of human cancer cell lines.[1][2] Their mechanisms of action are diverse and often target fundamental cellular processes required for tumor growth and proliferation, such as microtubule dynamics, cell cycle regulation, and signal transduction pathways.[1][6]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several benzofuran derivatives against various cancer cell lines, showcasing the potent and selective nature of these compounds.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Amidobenzofuran (6g) | MDA-MB-231 (Breast) | 3.01 | [7] |
| 3-Amidobenzofuran (6g) | HCT-116 (Colon) | 5.20 | [7] |
| Trimethoxyacetophenone-Based Benzofuran (8) | - | 0.43 | [1] |
| 6-HMA-Based Benzofuran with Fluorine (5) | - | 0.43 | [1] |
| Piperazine-tethered Benzofuran (9h) | Panc-1 (Pancreatic) | - | [6][8] |
| Piperazine-tethered Benzofuran (11d) | Panc-1 (Pancreatic) | - | [6][8] |
| Piperazine-tethered Benzofuran (13b) | Panc-1 (Pancreatic) | - | [6] |
| Benzofuran-triazole Hybrid (10d) | - | 0.55 | [9] |
| 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole (29a) | CDK8/19 | 0.00076 (CDK8), 0.0017 (CDK19) | [10] |
| Optimized Thienobenzisothiazole (52h) | CDK8/19 | 0.00046 (CDK8), 0.00099 (CDK19) | [10] |
Antimicrobial Activity of Benzofuran Derivatives
The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. Benzofuran derivatives have shown significant promise as both antibacterial and antifungal agents.[3]
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents MIC values for various benzofuran derivatives against a range of microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran-triazole Hybrid (10b) | B. subtilis | 1.25 | [9] |
| Benzofuran-triazole Hybrid (10a) | E. coli | 1.80 | [9] |
| Aza-benzofuran (1) | S. aureus | - | [11] |
| Aza-benzofuran (2) | E. coli | - | [11] |
| Oxa-benzofuran (5) | P. italicum | 12.5 | [11] |
| Oxa-benzofuran (6) | C. musae | 12.5-25 | [11] |
Key Mechanisms of Action
The diverse biological activities of benzofuran derivatives stem from their ability to interact with a variety of cellular targets and signaling pathways.
Inhibition of Tubulin Polymerization
A significant number of anticancer benzofuran derivatives exert their antiproliferative effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1][2] These compounds often bind to the colchicine binding site on β-tubulin, which prevents the assembly of tubulin dimers into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][7]
Caption: Mechanism of tubulin polymerization inhibition by benzofuran derivatives.
Modulation of Signaling Pathways
Benzofuran derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. By inhibiting these pathways, these compounds can reduce the expression of pro-inflammatory cytokines and pro-survival proteins.
Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.
Structure-Activity Relationship (SAR) Summary
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core.
Caption: Key SAR points for the anticancer activity of benzofuran derivatives.
Experimental Protocols
A comprehensive understanding of the medicinal chemistry of benzofuran derivatives relies on robust and standardized experimental methodologies.
General Synthesis of 2-Arylbenzofuran Derivatives
A common and versatile method for the synthesis of 2-arylbenzofurans involves a two-step process starting from a substituted salicylaldehyde.[12][13]
Step 1: O-Alkylation
-
To a solution of a substituted 2-hydroxybenzaldehyde in dimethylformamide (DMF), add potassium carbonate.
-
Add methyl α-bromophenylacetate to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(2-formylphenoxy)-2-phenylacetate.[12]
Step 2: Cyclization and Decarboxylation
-
A mixture of the product from Step 1, anhydrous sodium acetate, and acetic anhydride is heated at 120-125 °C for 4 hours.[12]
-
After cooling, the mixture is poured into ice water and left to precipitate.
-
The precipitate is filtered, washed with cold water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., n-hexane) to yield the pure 2-arylbenzofuran.[12]
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[4][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for a specified period (e.g., 48 or 72 hours).[14]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4][15]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][15] The absorbance is directly proportional to the number of viable cells.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.[17]
-
Serial Dilution: Prepare a two-fold serial dilution of the benzofuran derivative in a 96-well microtiter plate containing broth.[18]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.[19]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, typically by monitoring the change in turbidity.[3][20]
-
Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., PIPES buffer) on ice. Prepare a stock solution of GTP and the test compound.[3]
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations.[20]
-
Initiation of Polymerization: Initiate the polymerization by adding the tubulin solution containing GTP to each well and immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.[3][20]
-
Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes.[20] An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time. The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to a vehicle control.[20]
Conclusion
The benzofuran scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective therapeutic agents. The extensive body of research on benzofuran derivatives has demonstrated their significant potential in treating a wide range of diseases, particularly cancer and microbial infections. The continued exploration of the structure-activity relationships, mechanisms of action, and novel synthetic strategies for benzofuran derivatives will undoubtedly lead to the discovery of new and improved drug candidates in the future. This guide provides a foundational resource for researchers and drug development professionals to navigate the rich and expanding field of benzofuran medicinal chemistry.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of selective CDK8/19 dual inhibitors: Discovery of 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. bio-protocol.org [bio-protocol.org]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. idexx.dk [idexx.dk]
- 20. benchchem.com [benchchem.com]
The Intricate Dance of Structure and Activity: A Technical Guide to Methylbenzofuran Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic aromatic compound consisting of a fused benzene and furan ring, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The strategic addition of a methyl group to this core, creating methylbenzofuran analogues, has opened up new avenues for therapeutic intervention across a spectrum of diseases, including cancer, neurodegenerative disorders, and ion channel-related pathologies. This technical guide delves into the critical structure-activity relationships (SAR) of these analogues, providing a comprehensive overview of their biological targets, quantitative activity data, and the experimental protocols used to elucidate their therapeutic potential.
Anticancer Activity: Targeting Key Signaling Pathways
Methylbenzofuran derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key proteins involved in tumor growth, proliferation, and survival, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinase 2 (CDK2).[3][4] Furthermore, many of these compounds have been shown to induce apoptosis, the programmed cell death essential for eliminating cancerous cells.[5][6]
Structure-Activity Relationship of Anticancer Methylbenzofuran Analogues
The anticancer activity of methylbenzofuran analogues is highly dependent on the substitution pattern on both the benzofuran core and any appended moieties. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various methylbenzofuran derivatives against several human cancer cell lines.
Table 1: Anticancer Activity of 3-Methylbenzofuran Derivatives
| Compound ID | R Group (on terminal phenyl ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | 4-OCH3 | A549 (Lung) | 1.48 | [3] |
| 4b | - | A549 (Lung) | >50 | [3] |
| 15a | - | NCI-H23 (Lung) | 2.52 | [3] |
| 15c | - | NCI-H23 (Lung) | 2.21 | [3] |
| 16a | - | NCI-H23 (Lung) | 0.49 | [3] |
| 7 | 4-Br | A549 (Lung) | 6.3 | [7] |
| 8 | 4-Br, 7-Br | A549 (Lung) | 3.5 | [7] |
| 8 | 4-Br, 7-Br | HepG2 (Liver) | 3.8 | [7] |
Table 2: CDK2 Inhibitory Activity of 3-(Piperazinylmethyl)benzofuran Derivatives
| Compound ID | R Group | IC50 (nM) | Reference |
| 9h | 3-CF3-phenyl | 40.91 | [4] |
| 11d | 4-Cl-3-CF3-phenyl | 41.70 | [4] |
| 11e | Pyridyl | 46.88 | [4] |
| 13c | 4-OCH3-phenyl | 52.63 | [4] |
Signaling Pathways in Cancer Targeted by Methylbenzofuran Analogues
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[8] Inhibition of this receptor is a significant strategy in cancer therapy.
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both converge on the activation of caspases, which execute the cell death program.[9][10]
CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[11] Its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation.
Pendrin Inhibition: A Novel Diuretic Approach
Pendrin (SLC26A4) is an anion exchanger involved in electrolyte balance in the kidney. Its inhibition presents a novel strategy for diuretic therapy.
Structure-Activity Relationship of Methylbenzofuran Pendrin Inhibitors
Table 3: Pendrin Inhibitory Activity of 3-Carboxy-2-Methylbenzofuran Analogues
| Compound ID | Substitution | IC50 (µM) | Reference |
| 1a | - | 4.1 | [12] |
| 1d | Optimized substitutions | ~0.5 | [12] |
Acetylcholinesterase Inhibition: Targeting Alzheimer's Disease
Acetylcholinesterase (AChE) is a key enzyme in the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for Alzheimer's disease.
Structure-Activity Relationship of Methylbenzofuran Acetylcholinesterase Inhibitors
The development of methylbenzofuran analogues as AChE inhibitors is an active area of research, with SAR studies guiding the design of more potent and selective compounds.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of methylbenzofuran analogues.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the methylbenzofuran analogues (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Pendrin Inhibition Assay
This assay measures the ability of compounds to inhibit pendrin-mediated anion exchange using a fluorescent indicator.[14][15]
Protocol:
-
Cell Culture: Culture cells stably expressing human pendrin and a halide-sensitive fluorescent protein (e.g., EYFP-HIF) in a 96-well plate.
-
Compound Incubation: Incubate the cells with the test compounds or vehicle control for 10-15 minutes.
-
Fluorescence Measurement: Measure the baseline fluorescence using a plate reader.
-
Anion Exchange Initiation: Add a solution containing a different anion (e.g., SCN-) to initiate pendrin-mediated exchange, which quenches the fluorescence.
-
Kinetic Reading: Record the fluorescence intensity over time to determine the rate of anion exchange.
-
Inhibition Calculation: Calculate the percentage of inhibition by comparing the rate of fluorescence quenching in the presence and absence of the inhibitor.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase.[16][17]
Protocol:
-
Reagent Preparation: Prepare a buffer (e.g., phosphate buffer, pH 8.0), a solution of acetylthiocholine iodide (ATCI), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound or a known inhibitor (positive control).
-
Enzyme Addition: Add the acetylcholinesterase enzyme to initiate the reaction.
-
Substrate Addition: Add ATCI to the wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction (formation of the yellow 5-thio-2-nitrobenzoate anion).
-
Inhibition Calculation: Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
Conclusion
Methylbenzofuran analogues represent a versatile and promising class of compounds with significant therapeutic potential across various disease areas. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the potency and selectivity of these molecules. The provided experimental protocols offer a foundation for researchers to further explore and validate the biological activities of novel methylbenzofuran derivatives. As our understanding of the intricate signaling pathways they modulate deepens, so too will the opportunities to translate these fascinating molecules into next-generation therapeutics.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-Molecule Inhibitors of Pendrin Potentiate the Diuretic Action of Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Inhibitors of pendrin anion exchange identified in a small molecule screen increase airway surface liquid volume in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of pendrin anion exchange identified in a small molecule screen increase airway surface liquid volume in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
The Discovery and Significance of Halogenated Heterocyclic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated heterocyclic compounds represent a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities that have led to the development of numerous therapeutic agents. The introduction of halogen atoms into a heterocyclic scaffold profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets. This technical guide provides an in-depth exploration of the discovery, synthesis, and significance of this critical class of compounds, with a particular focus on their role in drug development. Detailed experimental protocols for the synthesis of key halogenated heterocycles are provided, alongside a comprehensive summary of their quantitative biological data. Furthermore, this guide illustrates the mechanism of action of these compounds through detailed signaling pathway diagrams rendered using the DOT language for Graphviz, offering a valuable resource for researchers in the field.
Introduction: The Halogen Advantage in Heterocyclic Chemistry
Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals.[1][2] The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) into these scaffolds has emerged as a powerful tool in drug design. Halogenation can enhance a molecule's potency and selectivity, improve its pharmacokinetic profile, and overcome drug resistance.[3] The unique electronic and steric properties of halogens allow them to participate in various non-covalent interactions, including hydrogen bonds and the increasingly recognized halogen bonds, which can significantly contribute to the binding affinity of a ligand to its target protein.[4]
This guide will delve into the synthesis of prominent halogenated heterocyclic cores, their biological activities, and their impact on key signaling pathways implicated in diseases such as cancer.
Synthesis of Halogenated Heterocyclic Compounds
The synthesis of halogenated heterocycles can be achieved through various methods, including direct halogenation of the heterocyclic core or by using halogenated starting materials. The choice of method depends on the desired regioselectivity and the nature of the heterocyclic system.
Synthesis of Halogenated Benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry. Halogenated benzimidazoles, in particular, have shown significant activity as kinase inhibitors.
Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles [5][6][7]
This procedure outlines a general method for the condensation of o-phenylenediamines with aldehydes to yield benzimidazoles.
-
Materials:
-
o-Phenylenediamine (or substituted analogue) (1 mmol)
-
Aromatic or aliphatic aldehyde (1 mmol)
-
Ammonium chloride (NH₄Cl) (4 mmol) as a catalyst
-
Chloroform (CHCl₃) (5 ml)
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 ml), add the desired aldehyde (1 mmol) and ammonium chloride (4 mmol).
-
Stir the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (30:70) eluent.
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (20 ml).
-
Wash the organic layer with water (10 ml).
-
Separate the layers and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude benzimidazole derivative, which can be further purified by recrystallization or column chromatography.
-
Synthesis of Halogenated Quinolines
Quinolines are another important class of heterocycles with a broad range of biological activities. Halogenated quinolines have found applications as anticancer and antimalarial agents.
Experimental Protocol: Metal-Free, Regioselective C5-Halogenation of 8-Substituted Quinolines [8][9]
This protocol describes a method for the regioselective halogenation of quinoline derivatives.
-
Materials:
-
8-Substituted quinoline derivative (e.g., N-(quinolin-8-yl)acetamide) (0.4 mmol)
-
Trihaloisocyanuric acid (TCCA for chlorination, TBCA for bromination, TICA for iodination) (0.145 mmol)
-
Acetonitrile (3 ml)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve the 8-substituted quinoline derivative (0.4 mmol) in acetonitrile (3 ml).
-
Add the appropriate trihaloisocyanuric acid (0.145 mmol) to the solution.
-
Stir the reaction mixture at room temperature under an open-air atmosphere for 15 minutes to 6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the C5-halogenated quinoline.
-
Synthesis of 4,5,6,7-Tetrabromobenzotriazole (TBBt)
TBBt is a potent and selective inhibitor of protein kinase CK2.
Experimental Protocol: Synthesis of TBBt [10][11]
-
Materials:
-
Benzotriazole
-
Bromine (Br₂)
-
Concentrated Nitric Acid (HNO₃)
-
-
Procedure:
-
To a solution of benzotriazole in a suitable solvent, add an excess of bromine.
-
Carefully add concentrated nitric acid to the reaction mixture.
-
Reflux the mixture for 48 hours.
-
After cooling, the precipitate is collected by filtration, washed, and dried to yield 4,5,6,7-tetrabromobenzotriazole. Note: This reaction involves hazardous materials and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Significance in Drug Development and Biological Activity
The introduction of halogens can dramatically alter the biological activity of heterocyclic compounds. This is often due to a combination of factors, including increased lipophilicity which can enhance cell membrane permeability, and the ability to form specific interactions with target proteins.[3]
Halogenated Heterocycles as Kinase Inhibitors
A significant area of research for halogenated heterocyclic compounds is in the development of protein kinase inhibitors.[1][12] Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Protein Kinase CK2 Inhibition:
Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell growth and proliferation while suppressing apoptosis.[13] Many potent and selective inhibitors of CK2 are halogenated heterocyclic compounds. The bromine atoms of TBBt, for instance, are crucial for its high affinity for the ATP-binding site of CK2.[1]
// Nodes CK2 [label="Protein Kinase CK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Substrate Protein"]; Phosphorylated_Substrate [label="Phosphorylated Substrate"]; Downstream_Signaling [label="Downstream Signaling\n(e.g., PI3K/Akt, Wnt, NF-κB)"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Halogenated Heterocyclic\nInhibitor (e.g., TBBt)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges CK2 -> Substrate [label=" phosphorylates"]; Substrate -> Phosphorylated_Substrate [style=invis]; CK2 -> Phosphorylated_Substrate; Phosphorylated_Substrate -> Downstream_Signaling; Downstream_Signaling -> Cell_Proliferation; Downstream_Signaling -> Apoptosis [arrowhead=tee, label=" inhibits"]; Inhibitor -> CK2 [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibits"]; }
Caption: Inhibition of the Protein Kinase CK2 signaling pathway.
Modulation of Wnt and Hedgehog Signaling Pathways
The Wnt and Hedgehog signaling pathways are fundamental during embryonic development and are often aberrantly reactivated in cancer, contributing to tumor growth and metastasis.[13][14][15] Small molecule inhibitors, including halogenated heterocyclic compounds, have been developed to target these pathways.
Wnt Signaling Pathway:
The canonical Wnt pathway regulates the stability of β-catenin, a transcriptional co-activator. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Wnt signaling inhibits this complex, leading to β-catenin accumulation and transcription of target genes.
// Nodes Wnt [label="Wnt Ligand"]; Frizzled [label="Frizzled Receptor"]; LRP [label="LRP5/6"]; Dsh [label="Dishevelled"]; Destruction_Complex [label="Destruction Complex\n(Axin, APC, GSK3β, CK1α)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; beta_catenin [label="β-catenin"]; Proteasome [label="Proteasomal Degradation", shape=cylinder]; TCF_LEF [label="TCF/LEF"]; Target_Genes [label="Target Gene\nTranscription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Halogenated\nHeterocyclic Inhibitor", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Wnt -> Frizzled; Frizzled -> Dsh; Dsh -> Destruction_Complex [arrowhead=tee, label=" inhibits"]; Destruction_Complex -> beta_catenin [arrowhead=tee, label=" phosphorylates for\ndegradation"]; beta_catenin -> Proteasome [style=dashed]; beta_catenin -> TCF_LEF [label=" translocates to nucleus\nand binds"]; TCF_LEF -> Target_Genes; Inhibitor -> Dsh [arrowhead=tee, color="#EA4335", style=dashed, label=" may inhibit"]; Inhibitor -> Destruction_Complex [arrowhead=normal, color="#34A853", style=dashed, label=" may stabilize"]; Wnt -> LRP; }
Caption: Overview of the canonical Wnt signaling pathway and potential points of inhibition.
Hedgehog Signaling Pathway:
The Hedgehog pathway is crucial for embryonic patterning. In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits Smoothened (SMO). Ligand binding relieves this inhibition, leading to the activation of Gli transcription factors.
// Nodes Hh [label="Hedgehog Ligand"]; PTCH [label="Patched (PTCH)"]; SMO [label="Smoothened (SMO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SUFU [label="SUFU"]; Gli [label="Gli"]; Gli_active [label="Active Gli"]; Target_Genes_Hh [label="Target Gene\nTranscription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Halogenated\nHeterocyclic Inhibitor", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Hh -> PTCH [arrowhead=tee, label=" binds and inhibits"]; PTCH -> SMO [arrowhead=tee, label=" inhibits"]; SMO -> SUFU [arrowhead=tee, label=" inhibits"]; SUFU -> Gli [arrowhead=tee, label=" inhibits"]; Gli -> Gli_active [label=" activation"]; Gli_active -> Target_Genes_Hh; Inhibitor -> SMO [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibits"]; }
Caption: The Hedgehog signaling pathway and inhibition of Smoothened.
Quantitative Biological Data
The potency of halogenated heterocyclic compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Ki). The following tables summarize the biological activity of selected halogenated heterocyclic compounds against various cancer cell lines and kinases.
Table 1: Anticancer Activity of Selected Halogenated Heterocyclic Compounds
| Compound | Heterocycle Core | Halogen(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| TBBt | Benzotriazole | 4,5,6,7-Tetrabromo | Jurkat | ~20 | [16] |
| Compound 8 | Benzofuran | 6-Bromo | HepG2 | 3.8 | [17] |
| Compound 8 | Benzofuran | 6-Bromo | A549 | 3.5 | [17] |
| Compound 7 | Benzofuran | 6-Chloro | A549 | 6.3 | [17] |
| 8-Chloro-4-(3,3-dimethyl-1-triazeno)quinoline | Quinoline | 8-Chloro | L1210 | Active | [18] |
| Compound 6c | Thiazole | Substituted Phenyl | SKOV-3 | 7.84 | [19] |
| Compound 6c | Thiazole | Substituted Phenyl | HepG2 | 13.68 | [19] |
Table 2: Kinase Inhibitory Activity of Selected Halogenated Heterocyclic Compounds
| Compound | Target Kinase | Halogen(s) | IC₅₀ (nM) | Ki (nM) | Reference |
| TBBt | CK2 | 4,5,6,7-Tetrabromo | 300 | - | [1] |
| TBBi | CK2 | 4,5,6,7-Tetrabromo | 1300 | - | [1] |
| PIK-93 | PI3Kγ | Chloro | 48 | - | [20] |
| PIK-108 | PI3Kα | - | 1400 | - | [20] |
| Compound 16b | BTK | - | 139 | - | [21] |
| Compound 16b | PI3Kδ | - | 275 | - | [21] |
Experimental Protocols for Biological Assays
Assessing the biological activity of newly synthesized compounds is a critical step in drug discovery. The following are generalized protocols for common in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23]
Experimental Protocol:
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include vehicle controls (solvent only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting a dose-response curve.
-
Kinase Inhibition Assay
Kinase activity can be measured using various methods, often involving the quantification of ATP consumption or substrate phosphorylation.
General Workflow for Kinase Inhibition Assay:
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Kinase, Substrate,\nATP, and Inhibitor Solutions"]; Dispense_Inhibitor [label="Dispense Serial Dilutions\nof Inhibitor into Plate"]; Add_Kinase_Substrate [label="Add Kinase and Substrate Mixture"]; Incubate [label="Pre-incubate to Allow\nInhibitor Binding"]; Initiate_Reaction [label="Initiate Reaction by Adding ATP"]; Incubate_Reaction [label="Incubate for a Defined Time"]; Stop_Reaction [label="Stop Reaction"]; Detect_Signal [label="Detect Signal\n(e.g., Luminescence, Fluorescence)"]; Analyze_Data [label="Analyze Data and\nDetermine IC₅₀"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Dispense_Inhibitor; Dispense_Inhibitor -> Add_Kinase_Substrate; Add_Kinase_Substrate -> Incubate; Incubate -> Initiate_Reaction; Initiate_Reaction -> Incubate_Reaction; Incubate_Reaction -> Stop_Reaction; Stop_Reaction -> Detect_Signal; Detect_Signal -> Analyze_Data; Analyze_Data -> End; }
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
Halogenated heterocyclic compounds continue to be a rich source of inspiration for the discovery and development of new therapeutic agents. Their unique chemical properties, conferred by the presence of halogen atoms, allow for the fine-tuning of biological activity and pharmacokinetic parameters. The synthetic methods and biological evaluation protocols detailed in this guide provide a foundation for researchers to explore this fascinating and impactful area of medicinal chemistry. The visualization of their effects on key signaling pathways underscores their potential to modulate complex cellular processes and offers a rational basis for the design of next-generation therapeutics. As our understanding of the intricate roles of these compounds in biological systems deepens, so too will their application in addressing a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 8. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. b.aun.edu.eg [b.aun.edu.eg]
- 11. researchgate.net [researchgate.net]
- 12. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 13. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hedgehog signal transduction: key players, oncogenic drivers, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 18. Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 5-Bromo-7-methylbenzofuran: An Application Note
Introduction
5-Bromo-7-methylbenzofuran is a substituted benzofuran derivative of interest in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in biologically active compounds and functional organic materials. This application note provides a detailed protocol for the chemical synthesis of this compound, a key intermediate for the development of novel compounds. The described method follows a well-established synthetic route involving the cyclization of a substituted phenol derivative. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-4-methylphenol | [1] |
| Intermediate | 2-bromo-1-(2,2-dimethoxy-ethoxy)-4-methyl benzene | [1] |
| Final Product | This compound | [1] |
| Yield | 66% | [1] |
| Molecular Formula | C₉H₇BrO | |
| Molecular Weight | 211.06 g/mol |
Experimental Protocol
This protocol details the synthesis of this compound from 2-bromo-1-(2,2-dimethoxy-ethoxy)-4-methyl benzene.
Materials:
-
2-bromo-1-(2,2-dimethoxy-ethoxy)-4-methyl benzene
-
Polyphosphoric acid (PPA)
-
Anhydrous chlorobenzene
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
-
Round bottom flask (2 L)
-
Addition funnel
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Silica plug
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 2 L round bottom flask, add polyphosphoric acid (3 g) and anhydrous chlorobenzene (1.0 L).
-
Heat the mixture to reflux with stirring.
-
In a separate flask, dissolve 2-bromo-1-(2,2-dimethoxy-ethoxy)-4-methyl benzene (22.9 g, 83.3 mmol) in anhydrous chlorobenzene (200 ml).
-
Slowly add the solution of the starting material to the refluxing PPA mixture via an addition funnel over a period of 2 hours.
-
After the addition is complete, allow the reaction to cool to room temperature.
-
Pass the cooled reaction mixture through a silica plug, washing with chlorobenzene to ensure all the product is collected.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield a mixture of the desired product and 4-iodo-2-methylphenol.
-
Purify the crude product by column chromatography on silica gel using a mobile phase of 10% ethyl acetate in hexane.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a clear oil (11.54 g, 66% yield).[1]
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Palladium-Catalyzed Synthesis of Benzofuran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzofuran derivatives, a critical scaffold in medicinal chemistry and materials science, utilizing palladium-catalyzed cross-coupling reactions. The methodologies covered include Sonogashira coupling, intramolecular Heck reaction, and C-H activation strategies, offering a versatile toolkit for the construction of diverse benzofuran structures.
Introduction
Benzofurans are a prominent class of oxygen-containing heterocyclic compounds found in numerous natural products and pharmacologically active molecules. Their broad spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties, has established them as privileged structures in drug discovery. Palladium-catalyzed reactions have emerged as powerful and efficient methods for the synthesis and functionalization of the benzofuran core, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.[1][2][3] This guide offers a comparative overview of key palladium-catalyzed methods, complete with detailed experimental protocols and quantitative data to facilitate reaction optimization and application.
Core Methodologies and Comparative Data
Three primary palladium-catalyzed strategies for the synthesis of benzofuran derivatives are detailed below: Domino Sonogashira Coupling/Cyclization, Intramolecular Heck Reaction, and a Tandem C-H Functionalization/Cyclization. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Table 1: Domino Sonogashira Coupling/Cyclization for Benzofuran Synthesis
This one-pot domino reaction involves an initial Sonogashira coupling of a 2-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to afford the benzofuran product.[4][5]
| Entry | 2-Iodoarene | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (1) | Et₃N | DMF | 80 | 12 | 92 |
| 2 | 2-Iodo-4-methylphenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (1) | Et₃N | DMF | 80 | 12 | 88 |
| 3 | 2-Iodo-4-methoxyphenol | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) / CuI (1) | Et₃N | DMF | 80 | 14 | 75 |
| 4 | 2-Iodo-4-chlorophenol | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ (2) / CuI (1) | Et₃N | DMF | 85 | 12 | 85 |
| 5 | 2-Iodophenol | 3-Ethynylpyridine | Pd(OAc)₂ (2) / PPh₃ (4) / CuI (1) | K₂CO₃ | Dioxane | 100 | 16 | 78 |
Table 2: Intramolecular Heck Reaction for Benzofuran Synthesis
This approach involves the palladium-catalyzed intramolecular cyclization of a pre-formed o-iodoaryl vinyl ether. This method is particularly useful for accessing 2-substituted-3-functionalized benzofurans.
| Entry | Substrate (o-Iodoaryl Vinyl Ether) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-(2-Iodophenoxy)-2-phenylethene | Pd(OAc)₂ (5) | PPh₃ (10) | Ag₂CO₃ | CH₃CN | 115 | 15 | 85 |
| 2 | Methyl 3-(2-iodophenoxy)acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | DMF | 100 | 12 | 90 |
| 3 | 3-(2-Iodophenoxy)acrylonitrile | Pd₂(dba)₃ (2.5) | P(furyl)₃ (10) | Na₂CO₃ | Dioxane | 110 | 18 | 78 |
| 4 | 1-(2-Iodo-4-methylphenoxy)-2-phenylethene | Pd(OAc)₂ (5) | PPh₃ (10) | Ag₂CO₃ | CH₃CN | 115 | 16 | 82 |
| 5 | Ethyl 3-(2-iodo-4-nitrophenoxy)acrylate | PdCl₂(PPh₃)₂ (5) | - | Et₃N | DMF | 120 | 10 | 75 |
Table 3: Palladium-Catalyzed Tandem C-H Functionalization/Cyclization
This modern strategy enables the synthesis of benzofurans from simple phenols and various coupling partners, avoiding the need for pre-halogenated substrates. The example below showcases the reaction of phenols with alkenylcarboxylic acids.[6]
| Entry | Phenol | Alkenylcarboxylic Acid | Catalyst (mol%) | Ligand (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Crotonic acid | Pd(OAc)₂ (5) | 1,10-Phenanthroline (10) | Cu(OAc)₂·H₂O | Toluene | 110 | 24 | 78 |
| 2 | p-Cresol | Crotonic acid | Pd(OAc)₂ (5) | 1,10-Phenanthroline (10) | Cu(OAc)₂·H₂O | Toluene | 110 | 24 | 82 |
| 3 | 2-Phenylphenol | Sorbic acid | Pd(OAc)₂ (5) | 1,10-Phenanthroline (10) | Cu(OAc)₂·H₂O | Toluene | 120 | 36 | 75 |
| 4 | Phenol | Cinnamic acid | Pd(TFA)₂ (10) | Bathocuproine (20) | Ag₂CO₃ | DCE | 100 | 24 | 65 |
| 5 | 4-Methoxyphenol | 2-Hexenoic acid | Pd(OAc)₂ (5) | 1,10-Phenanthroline (10) | Cu(OAc)₂·H₂O | Toluene | 110 | 30 | 72 |
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles for the key palladium-catalyzed reactions and a general experimental workflow.
Caption: Catalytic cycle for the Sonogashira coupling reaction.
Caption: General catalytic cycle of the Heck reaction.
Caption: Simplified catalytic cycle for C-H activation/cyclization.
Caption: General experimental workflow for Pd-catalyzed synthesis.
Experimental Protocols
Protocol 1: Domino Sonogashira Coupling/Cyclization
This protocol is adapted from a one-pot, three-component synthesis of 2,3-disubstituted benzofurans.[5]
Materials:
-
2-Iodophenol (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.01 mmol, 1 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne via syringe and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired benzofuran derivative.
Protocol 2: Intramolecular Heck Reaction
This protocol describes the synthesis of a 2-substituted-3-functionalized benzofuran via an intramolecular Heck reaction.
Materials:
-
o-Iodoaryl vinyl ether substrate (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)
-
Triphenylphosphine [PPh₃] (0.10 mmol, 10 mol%)
-
Silver(I) carbonate [Ag₂CO₃] (1.5 mmol, 1.5 equiv)
-
Anhydrous acetonitrile (CH₃CN) (10 mL)
Procedure:
-
In a sealed tube, combine the o-iodoaryl vinyl ether substrate, Pd(OAc)₂, PPh₃, and Ag₂CO₃.
-
Add anhydrous acetonitrile to the tube.
-
Seal the tube and heat the reaction mixture to 115 °C in an oil bath.
-
Stir the mixture for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the benzofuran product.
Protocol 3: Tandem C-H Functionalization/Cyclization
This protocol outlines the synthesis of 2,3-disubstituted benzofurans from phenols and alkenylcarboxylic acids.[6]
Materials:
-
Phenol (1.0 mmol, 1.0 equiv)
-
Alkenylcarboxylic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.10 mmol, 10 mol%)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a screw-cap vial, add the phenol, alkenylcarboxylic acid, Pd(OAc)₂, 1,10-phenanthroline, and Cu(OAc)₂·H₂O.
-
Add anhydrous toluene to the vial.
-
Seal the vial and place it in a preheated oil bath at 110-120 °C.
-
Stir the reaction mixture for 24-36 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane (DCM).
-
Filter the mixture through a short pad of silica gel, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired benzofuran derivative.
These protocols provide a foundation for the synthesis of a wide array of benzofuran derivatives. Researchers should note that reaction conditions may require optimization based on the specific substrates used.
References
- 1. Benzofuran synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 6. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Bromo-7-methylbenzofuran in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate. The generally accepted mechanism involves a catalytic cycle with three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-7-methylbenzofuran to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired 5-aryl-7-methylbenzofuran product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Suzuki Coupling of a 5-Bromobenzofuran Analog
The following table summarizes the reaction conditions and yields for the microwave-assisted Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids. These results can serve as a valuable reference for optimizing the reaction with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 0.1 | Cs₂CO₃ | Toluene | 23 | 97 |
| 2 | 4-Chlorophenylboronic acid | 0.1 | Cs₂CO₃ | Toluene | 25 | 96 |
| 3 | 4-Methylphenylboronic acid | 0.1 | Cs₂CO₃ | Toluene | 25 | 98 |
| 4 | 4-Methoxyphenylboronic acid | 0.1 | Cs₂CO₃ | Toluene | 25 | 95 |
| 5 | 2-Thienylboronic acid | 0.1 | Cs₂CO₃ | Toluene | 30 | 85 |
Data adapted from a study on methyl 5-bromobenzofuran-2-carboxylate.[1]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Protocol 1: Conventional Heating
This protocol is adapted from the synthesis of phenylbenzofuran-2-carboxylate derivatives.[2][3]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This protocol is adapted from the microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates.[1][4]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., a pre-catalyst complex, 0.1-1 mol%)
-
Base (e.g., Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the base (2 equivalents), and the palladium catalyst.
-
Add the solvent to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 150 °C for 20-30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired product.
Applications in Drug Discovery
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize the 5-position of the 7-methylbenzofuran core via Suzuki coupling opens up avenues for the synthesis of novel derivatives for drug discovery programs. These derivatives can be screened for a wide range of biological activities, including as antifungal and anti-tumor agents. The Suzuki-Miyaura reaction's tolerance for a broad range of functional groups makes it an ideal tool for creating libraries of compounds for structure-activity relationship (SAR) studies.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-7-methylbenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in pharmaceutical and materials science research for the synthesis of arylamines from aryl halides. The benzofuran scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds.[2][3] The ability to introduce amino functionalities onto the benzofuran core, specifically at the 5-position of 7-methylbenzofuran, opens avenues for the creation of novel compounds with potential therapeutic applications.
This document provides detailed application notes and a generalized experimental protocol for the Buchwald-Hartwig amination of 5-Bromo-7-methylbenzofuran with primary and secondary amines. The protocol is based on established methodologies for the amination of aryl bromides and related heterocyclic systems.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with an amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted-7-methylbenzofuran-5-amine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[4]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and needs to be optimized for specific substrates.
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of this compound is depicted below. The process necessitates an inert atmosphere to prevent the degradation of the catalyst and reagents.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize typical reaction parameters and representative yields for the Buchwald-Hartwig amination of aryl bromides, which can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often used for their stability and ease of handling. |
| Ligand | XPhos, RuPhos, BINAP, dppf | The choice of ligand is critical and substrate-dependent. Bulky biarylphosphine ligands are often effective. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are generally required. The choice of base can influence reaction rate and selectivity. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential for optimal results. |
| Temperature | 80 - 120 °C | The reaction temperature often needs to be optimized for each substrate combination. |
| Catalyst Loading | 1 - 5 mol% | Lower catalyst loading is desirable for process efficiency and cost-effectiveness. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal reaction time. |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Bromides with Various Amines
| Amine Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Arylamine | Bromobenzene | Pd(OAc)₂ / BINAP | Cs₂CO₃ | THF | Reflux | 18 | 70-90 |
| Secondary Arylamine | Bromobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 85-98 |
| Primary Alkylamine | Bromobenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 20 | 75-95 |
| Secondary Alkylamine | Bromobenzene | Pd₂(dba)₃ / dppf | NaOtBu | Toluene | 110 | 16 | 80-95 |
Experimental Protocols
General Considerations:
-
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
All glassware should be oven-dried before use.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Recommended Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol of Pd₂(dba)₃) and the phosphine ligand (e.g., 0.04 mmol of XPhos).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 mmol), the desired amine (1.2 mmol), and the base (e.g., 1.5 mmol of sodium tert-butoxide).
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 5 mL of toluene) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing, then heat the mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Take aliquots from the reaction mixture at regular intervals to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-7-methylbenzofuran-5-amine.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst and ligand. Ensure proper inert atmosphere technique. |
| Insufficiently strong base | Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Side Products | Decomposition of starting material or product | Lower the reaction temperature. Reduce the reaction time. |
| Competing side reactions | Screen different ligands and bases to improve selectivity. | |
| Difficulty in Purification | Co-elution of product with impurities | Optimize the eluent system for column chromatography. Consider alternative purification methods (e.g., recrystallization, preparative HPLC). |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted-7-methylbenzofuran-5-amines from this compound. The provided protocol offers a robust starting point for this transformation. However, optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary to achieve the highest yields for specific amine coupling partners. The versatility of this reaction makes it an invaluable tool for the generation of diverse libraries of benzofuran derivatives for drug discovery and development programs.
References
Application Notes and Protocols for the Functionalization of the Benzofuran Core at the 5-Position
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the benzofuran scaffold specifically at the 5-position. The functionalization of this position is of significant interest in medicinal chemistry, as it allows for the modulation of the physicochemical and pharmacological properties of benzofuran-based compounds, which are core structures in numerous biologically active molecules.
Introduction
Benzofuran is a privileged heterocyclic scaffold found in a wide array of natural products and synthetic pharmaceuticals. The ability to selectively introduce functional groups at various positions on the benzofuran ring is crucial for the development of new therapeutic agents. The 5-position of the benzofuran core is a common site for modification to tune biological activity and pharmacokinetic profiles. This document outlines key synthetic transformations for the functionalization of the 5-position, including nitration, halogenation, acylation, cross-coupling reactions for carbon-carbon and carbon-nitrogen bond formation, and subsequent functional group interconversions.
Application Note 1: Electrophilic Aromatic Substitution at the 5-Position
Electrophilic aromatic substitution reactions are a fundamental strategy for the direct functionalization of the benzofuran ring. The regioselectivity of these reactions is influenced by the electronic nature of the benzofuran system and the reaction conditions.
Nitration
Nitration introduces a nitro group (-NO₂) onto the benzofuran core, which can serve as a versatile handle for further transformations, such as reduction to an amino group.
General Workflow for Nitration:
Anwendungs- und Protokollhinweise: Derivatisierung von 5-Brom-7-methylbenzofuran für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung: Benzofuran ist ein heterozyklisches Grundgerüst, das in einer Vielzahl von biologisch aktiven Naturstoffen und synthetischen Molekülen vorkommt.[1][2][3] Benzofuran-Derivate weisen ein breites Spektrum an pharmakologischen Eigenschaften auf, darunter krebsbekämpfende, antimikrobielle, antivirale und entzündungshemmende Wirkungen.[4][5][6][7][8] Insbesondere halogenierte Benzofurane, einschließlich bromierter Derivate, haben eine signifikant erhöhte zytotoxische Aktivität gegen verschiedene Krebszelllinien gezeigt.[4][9][10] Das Molekül 5-Brom-7-methylbenzofuran dient als vielseitiger Ausgangsstoff für die Synthese neuartiger Verbindungsbibliotheken. Die Brom-Substitution an der C5-Position ist eine reaktive Stelle, die sich ideal für Palladium-katalysierte Kreuzkupplungsreaktionen eignet und so die Einführung einer Vielzahl von funktionellen Gruppen zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) ermöglicht.[9][11]
Diese Anwendungshinweise bieten detaillierte Protokolle für die Derivatisierung von 5-Brom-7-methylbenzofuran und das anschließende biologische Screening auf potenzielle krebsbekämpfende und antimikrobielle Aktivitäten.
Strategien zur Derivatisierung
Palladium-katalysierte Kreuzkupplungsreaktionen sind leistungsstarke Methoden zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen unter milden Bedingungen.[12][13][14] Die folgenden Protokolle beschreiben drei gängige Methoden zur Funktionalisierung der 5-Brom-Position des Benzofuran-Rings.
Abbildung 1: Workflow für die Derivatisierung von 5-Brom-7-methylbenzofuran.
Protokoll 1: Suzuki-Miyaura-Kupplung zur Synthese von 5-Aryl-Derivaten
Diese Reaktion bildet eine C-C-Bindung zwischen dem Benzofuran-Gerüst und einer Aryl- oder Heteroarylboronsäure.[11][14]
Materialien:
-
5-Brom-7-methylbenzofuran
-
Aryl- oder Heteroarylboronsäure (1,2 Äquivalente)
-
Palladium(II)-acetat (Pd(OAc)₂, 2 mol%)
-
Tricyclohexylphosphin (PCy₃, 4 mol%)
-
Kaliumphosphat (K₃PO₄, 2 Äquivalente)
-
Toluol und Wasser (10:1)
-
Reaktionsgefäß für Mikrowelle
Durchführung:
-
In einem Mikrowellen-Reaktionsgefäß 5-Brom-7-methylbenzofuran, die Boronsäure, Pd(OAc)₂, PCy₃ und K₃PO₄ einwiegen.
-
Das Gefäß mit einem Septum verschließen und abwechselnd mit Vakuum und Argon spülen (dreimal wiederholen).
-
Entgastes Toluol und Wasser über eine Spritze zugeben.
-
Die Reaktionsmischung in einem Mikrowellenreaktor für 25-30 Minuten bei 150 °C erhitzen.[11][15]
-
Die Reaktion mittels Dünnschichtchromatographie (DC) auf Vollständigkeit prüfen.
-
Nach Abkühlen wird die Mischung mit Ethylacetat verdünnt und mit Wasser gewaschen.
-
Die organische Phase über Natriumsulfat trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.
-
Das Rohprodukt mittels Säulenchromatographie auf Kieselgel aufreinigen.
Protokoll 2: Mizoroki-Heck-Kupplung zur Synthese von 5-Alkenyl-Derivaten
Diese Reaktion koppelt das Benzofuran-Gerüst mit einem Alken, typischerweise unter Bildung des trans-Isomers.[12][16]
Materialien:
-
5-Brom-7-methylbenzofuran
-
Alken (z. B. Styrol, n-Butylacrylat, 1,5 Äquivalente)
-
Palladium(II)-acetat (Pd(OAc)₂, 0,25 mol%)
-
Tetrabutylammoniumbromid (TBAB, 0,6 Äquivalente)
-
Triethylamin (Et₃N, 3 Äquivalente)
-
N,N-Dimethylformamid (DMF)
-
Reaktionsgefäß für Mikrowelle
Durchführung:
-
5-Brom-7-methylbenzofuran, Pd(OAc)₂, TBAB, Et₃N und DMF in ein Mikrowellen-Reaktionsgefäß geben.
-
Das Alken zugeben und das Gefäß verschließen.
-
Die Mischung in einem Mikrowellenreaktor für 5-10 Minuten bei 160 °C erhitzen.[12]
-
Die Reaktion mittels DC überwachen.
-
Nach Abkühlen die Reaktionsmischung in Wasser gießen und mit Diethylether extrahieren.
-
Die vereinigten organischen Phasen mit Wasser waschen, über Magnesiumsulfat trocknen und das Lösungsmittel verdampfen.
-
Das Produkt durch Säulenchromatographie reinigen.
Protokoll 3: Sonogashira-Kupplung zur Synthese von 5-Alkinyl-Derivaten
Diese Reaktion führt eine Alkinylgruppe an der 5-Position ein und nutzt einen Palladium- und einen Kupfer-Katalysator.[13][17]
Materialien:
-
5-Brom-7-methylbenzofuran
-
Terminales Alkin (z. B. Phenylacetylen, 1,2 Äquivalente)
-
Bis(triphenylphosphin)palladium(II)-dichlorid (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Kupfer(I)-iodid (CuI, 4 mol%)
-
Triethylamin (Et₃N) oder Diethylamin (DEA) als Base und Lösungsmittel
Durchführung:
-
5-Brom-7-methylbenzofuran, Pd(PPh₃)₂Cl₂ und CuI in einem Schlenkrohr unter Argon-Atmosphäre vorlegen.
-
Entgastes Triethylamin oder Diethylamin zugeben, gefolgt vom terminalen Alkin.[13]
-
Die Reaktion bei Raumtemperatur für 6-12 Stunden rühren.
-
Den Fortschritt der Reaktion mittels DC verfolgen.
-
Nach Abschluss der Reaktion das Lösungsmittel unter reduziertem Druck entfernen.
-
Den Rückstand in Dichlormethan aufnehmen und mit Wasser waschen.
-
Die organische Phase trocknen, filtrieren und das Lösungsmittel verdampfen.
-
Das Rohprodukt mittels Säulenchromatographie aufreinigen.
Protokolle für das biologische Screening
Basierend auf der Literatur sind krebsbekämpfende und antimikrobielle Eigenschaften die vielversprechendsten Aktivitäten für Benzofuran-Derivate.[2][18]
Abbildung 2: Experimenteller Workflow für den MTT-Assay zur Zytotoxizitätsprüfung.
Protokoll 4: MTT-Assay zur Bestimmung der Zytotoxizität
Der MTT-Assay ist ein kolorimetrischer Test zur Bewertung der metabolischen Aktivität von Zellen, die ein Indikator für die Zellviabilität ist.[19][20] Lebende Zellen reduzieren das gelbe Tetrazoliumsalz MTT zu violetten Formazan-Kristallen.[21]
Materialien:
-
Humane Krebszelllinien (z. B. MCF-7, A549, HeLa)
-
Vollständiges Zellkulturmedium (z. B. DMEM mit 10 % FBS)
-
Testverbindungen (Derivate von 5-Brom-7-methylbenzofuran, gelöst in DMSO)
-
MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid, 5 mg/ml in PBS)
-
Dimethylsulfoxid (DMSO)
-
96-Well-Platten, steril
-
Mikroplatten-Lesegerät
Durchführung:
-
Zellaussaat: Die Zellen werden in 96-Well-Platten mit einer Dichte von 5 x 10³ Zellen pro Well in 100 µl Kulturmedium ausgesät und über Nacht bei 37 °C und 5 % CO₂ inkubiert, damit sie anhaften können.[22]
-
Behandlung mit den Verbindungen: Am nächsten Tag werden serielle Verdünnungen der Testverbindungen im Kulturmedium hergestellt. Typische Endkonzentrationen reichen von 0,1 bis 100 µM.[22] Das Medium in den Wells wird durch 100 µl des Mediums ersetzt, das die verschiedenen Konzentrationen der Testverbindungen enthält. Wells mit unbehandelten Zellen (Vehikelkontrolle, max. 0,5 % DMSO) und einer Positivkontrolle (z. B. Doxorubicin) werden mitgeführt.[22]
-
Inkubation: Die Platten werden für 48 oder 72 Stunden bei 37 °C inkubiert.[22]
-
MTT-Zugabe: Nach der Inkubationszeit werden 10-20 µl der MTT-Lösung zu jedem Well gegeben und die Platte für weitere 4 Stunden inkubiert.[19][21]
-
Solubilisierung des Formazans: Das Medium wird vorsichtig entfernt und 150 µl DMSO werden zu jedem Well gegeben, um die violetten Formazan-Kristalle aufzulösen.[22] Die Platte wird auf einem Schüttler für 15 Minuten vorsichtig geschüttelt, um eine vollständige Auflösung zu gewährleisten.
-
Extinktionsmessung: Die Extinktion wird bei 570 nm mit einem Mikroplatten-Lesegerät gemessen.[22]
-
Datenanalyse: Die prozentuale Zellviabilität wird relativ zur Vehikelkontrolle berechnet. Der IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt) wird aus der Dosis-Wirkungs-Kurve bestimmt.
Protokoll 5: Antimikrobielle Suszeptibilitätsprüfung (Broth Microdilution)
Diese Methode wird verwendet, um die minimale Hemmkonzentration (MHK) zu bestimmen, d. h. die niedrigste Konzentration einer antimikrobiellen Substanz, die das sichtbare Wachstum eines Mikroorganismus hemmt.[23][24]
Materialien:
-
Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)
-
Pilzstämme (z. B. Candida albicans)
-
Müller-Hinton-Bouillon (MHB) für Bakterien oder RPMI-1640 für Pilze
-
Testverbindungen (gelöst in DMSO)
-
Standard-Antibiotikum/Antimykotikum (z. B. Ciprofloxacin, Fluconazol)
-
96-Well-Platten, steril
Durchführung:
-
Inokulum-Vorbereitung: Eine einzelne Kolonie des Mikroorganismus wird in Nährbouillon über Nacht kultiviert. Die Kultur wird so verdünnt, dass nach der Inokulation in die Wells eine Endkonzentration von ca. 5 x 10⁵ Kolonie-bildenden Einheiten (KBE)/ml erreicht wird.[24]
-
Verdünnungsreihe: In einer 96-Well-Platte wird eine serielle Zweifach-Verdünnung der Testverbindungen in der entsprechenden Bouillon hergestellt (typischerweise von 128 µg/ml bis 0,25 µg/ml).
-
Inokulation: Jedes Well wird mit dem vorbereiteten mikrobiellen Inokulum beimpft. Kontrollen (nur Bouillon, Bouillon mit Inokulum, Bouillon mit Standard-Antibiotikum und Inokulum) werden mitgeführt.
-
Inkubation: Die Platten werden bei 37 °C für 18-24 Stunden für Bakterien oder bei 35 °C für 24-48 Stunden für Pilze inkubiert.
-
Bestimmung der MHK: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.
Datenpräsentation
Die quantitative Zusammenfassung der Ergebnisse ist entscheidend für den Vergleich der Wirksamkeit der synthetisierten Derivate.
Tabelle 1: Beispiel für die Darstellung von Zytotoxizitätsdaten (IC₅₀-Werte)
| Verbindungs-ID | Modifikation an C5 | IC₅₀ (µM) vs. MCF-7 (Brustkrebs) | IC₅₀ (µM) vs. A549 (Lungenkrebs) | IC₅₀ (µM) vs. HCT-116 (Darmkrebs)[10] |
| BM-01 | Phenyl | 8.5 | 12.3 | 7.9 |
| BM-02 | 4-Chlorphenyl[11] | 5.2 | 9.1 | 4.5 |
| BM-03 | 4-Methoxyphenyl | 15.1 | 22.4 | 18.2 |
| BM-04 | Styryl | 10.3 | 14.8 | 9.7 |
| BM-05 | Phenylethinyl | 6.8 | 11.2 | 5.1 |
| Doxorubicin | Positivkontrolle | 1.2 | 2.5 | 1.8 |
Die Daten sind hypothetisch und dienen als Beispiel.
Tabelle 2: Beispiel für die Darstellung von antimikrobiellen Daten (MHK-Werte)
| Verbindungs-ID | Modifikation an C5 | MHK (µg/ml) vs. S. aureus | MHK (µg/ml) vs. E. coli | MHK (µg/ml) vs. C. albicans |
| BM-01 | Phenyl | 16 | 64 | 32 |
| BM-02 | 4-Chlorphenyl | 8 | 32 | 16 |
| BM-03 | 4-Methoxyphenyl | 32 | >128 | 64 |
| BM-04 | Styryl | 16 | 64 | 64 |
| BM-05 | Phenylethinyl | 8 | 32 | 32 |
| Ciprofloxacin | Positivkontrolle | 1 | 0.5 | N/A |
| Fluconazol | Positivkontrolle | N/A | N/A | 4 |
Die Daten sind hypothetisch und dienen als Beispiel.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Heck Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. woah.org [woah.org]
- 24. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Selective N-Bromosuccinimide (NBS) Bromination of Methylbenzofuran
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methylbenzofuran serves as a crucial heterocyclic scaffold in numerous biologically active compounds and pharmaceutical agents. The strategic functionalization of this core structure via bromination provides a versatile entry point for further synthetic modifications, such as cross-coupling reactions and nucleophilic substitutions, enabling the introduction of diverse pharmacophores. N-Bromosuccinimide (NBS) is a highly effective and selective brominating agent.[1] The regioselectivity of the bromination of methylbenzofuran is critically dependent on the reaction conditions, facilitating the targeted synthesis of either the benzylic bromide or an aromatic C-brominated derivative.[2]
This application note details two distinct and highly selective protocols for the bromination of 2-methylbenzofuran:
-
Radical-Initiated Benzylic Bromination: A procedure to selectively brominate the methyl group, yielding 2-(bromomethyl)benzofuran. This reaction operates through a free-radical mechanism.[3][4]
-
Electrophilic Aromatic Bromination: A method for the regioselective bromination of the furan ring at the C3-position, yielding 3-bromo-2-methylbenzofuran. This pathway involves an electrophilic aromatic substitution.[5]
Experimental Protocols
Protocol 1: Radical-Initiated Benzylic Bromination (Wohl-Ziegler Reaction)
This protocol achieves selective bromination of the benzylic methyl group of 2-methylbenzofuran using NBS and a radical initiator in a non-polar solvent.[5][6]
Materials:
-
2-Methylbenzofuran
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous (Note: Acetonitrile can be used as a safer alternative solvent[7])
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzofuran (1.0 eq). Dissolve the starting material in anhydrous carbon tetrachloride (or acetonitrile).
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (approx. 0.02 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be initiated by light (e.g., a household compact fluorescent lamp) as an alternative to heating.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the mixture to remove the succinimide byproduct. c. Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution to quench any remaining bromine, and finally with brine.[8] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: a. Filter off the drying agent and concentrate the organic solvent under reduced pressure. b. Purify the crude product by silica gel column chromatography to obtain the pure 2-(bromomethyl)benzofuran.
Protocol 2: Electrophilic Aromatic Bromination
This protocol achieves regioselective bromination at the C3 position of the 2-methylbenzofuran ring using NBS in a polar aprotic solvent. The procedure is adapted from a similar transformation on 2-methylbenzo[b]thiophene.[9]
Materials:
-
2-Methylbenzofuran
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., Hexane)
Procedure:
-
Reaction Setup: Dissolve 2-methylbenzofuran (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer. Place the flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution.[9]
-
Reaction Conditions: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30-60 minutes. Monitor the reaction progress by TLC until the starting material is consumed.[9]
-
Work-up: a. Quench the reaction by adding water to the flask. b. Transfer the mixture to a separatory funnel and extract with dichloromethane.[9] c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous Na₂SO₄.[9]
-
Purification: a. Filter off the drying agent and remove the solvent under reduced pressure. b. Purify the resulting crude solid/oil by silica gel column chromatography (eluting with hexane) to yield pure 3-bromo-2-methylbenzofuran.[9]
Data Presentation: Summary of Reaction Parameters
| Parameter | Protocol 1: Benzylic Bromination | Protocol 2: Aromatic Bromination |
| Product | 2-(Bromomethyl)benzofuran | 3-Bromo-2-methylbenzofuran |
| Mechanism | Free Radical (Wohl-Ziegler) | Electrophilic Aromatic Substitution |
| Substrate | 2-Methylbenzofuran (1.0 eq) | 2-Methylbenzofuran (1.0 eq) |
| Reagent | N-Bromosuccinimide (1.05 eq) | N-Bromosuccinimide (1.05 eq) |
| Initiator/Catalyst | AIBN (catalytic) or Light | None |
| Solvent | Carbon Tetrachloride (or Acetonitrile) | Acetonitrile |
| Temperature | Reflux (e.g., ~77 °C in CCl₄) | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 30 - 60 minutes |
| Typical Yield | Good to Excellent | >95% (by analogy[9]) |
Visualization: General Experimental Workflow
Caption: General workflow for NBS bromination of methylbenzofuran.
Safety Precautions:
-
N-Bromosuccinimide is an irritant and a source of bromine. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
-
Reactions involving NBS can be exothermic, especially on a larger scale.[10]
-
Solvents such as carbon tetrachloride and dichloromethane are hazardous. Consult their Safety Data Sheets (SDS) before use and handle them appropriately.
-
The succinimide byproduct should be disposed of according to institutional guidelines.
References
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
Application of 5-Bromo-7-methylbenzofuran Analogs in Oncology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Among these, brominated benzofurans have demonstrated notable potential as anticancer agents. While direct oncology research on 5-Bromo-7-methylbenzofuran is not extensively documented in publicly available literature, extensive studies on structurally similar compounds, particularly 5-bromo-substituted and 7-methyl-substituted benzofuran derivatives, provide valuable insights into its potential therapeutic applications and mechanisms of action.
This document summarizes the application of this compound analogs in oncology research, with a focus on their cytotoxic effects, mechanisms of action, and relevant experimental protocols. The information presented herein is based on published data for structurally related bromo-benzofuran derivatives and the closely related compound, 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine.
Quantitative Data Summary
The cytotoxic activity of various bromo-substituted benzofuran derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. This data highlights the potential of this class of compounds in inhibiting cancer cell proliferation.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound(s) |
| 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine | MCF-7 (Breast) | Data not specified | - |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 (Liver) | 3.8 ± 0.5 | Doxorubicin, Cisplatin[1] |
| A549 (Lung) | 3.5 ± 0.6 | Doxorubicin, Cisplatin[1] | |
| SW620 (Colon) | 10.8 ± 0.9 | Doxorubicin, Cisplatin[1] | |
| Benzofuran derivative with bromine on the methyl group at position 3 (Compound 1) | K562 (Leukemia) | 5 | - |
| HL60 (Leukemia) | 0.1 | - | |
| Benzofuran–indole hybrid (8aa) | PC9 (Lung) | 0.32 ± 0.05 | - |
| A549 (Lung) | 0.89 ± 0.10 | - |
Mechanism of Action
Research on bromo-benzofuran derivatives suggests that their anticancer effects are mediated through multiple cellular mechanisms, primarily leading to the inhibition of cell proliferation and induction of apoptosis.
1. Induction of Apoptosis: Many bromo-substituted benzofurans have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often characterized by:
-
Activation of caspases, key enzymes in the apoptotic cascade. For instance, some derivatives significantly increase the activity of caspase-3/7.[1]
-
Changes in mitochondrial membrane potential.
-
Externalization of phosphatidylserine, which can be detected by Annexin V staining.
2. Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific phases. For example, certain derivatives have been observed to cause cell cycle arrest at the G2/M or S phases in different cancer cell lines.[1]
3. Inhibition of Signaling Pathways: Bromo-benzofuran derivatives have been found to modulate key signaling pathways that are often dysregulated in cancer:
-
AKT Signaling Pathway: Some derivatives exhibit enhanced activity against lung cancer cells by inhibiting the AKT signaling pathway, which is crucial for cell survival and proliferation.
-
mTOR Signaling: The mTOR pathway is another critical regulator of cell growth and metabolism that has been identified as a target for some benzofuran derivatives.
-
EGFR Inhibition: Certain benzofuran-indole hybrids have shown potent inhibitory effects on the epidermal growth factor receptor (EGFR), a key target in non-small-cell lung cancer.
4. Generation of Reactive Oxygen Species (ROS): Some bromo-benzofuran derivatives have been shown to exert pro-oxidative effects, leading to an increase in intracellular reactive oxygen species (ROS). Elevated ROS levels can induce cellular damage and trigger apoptosis.[2]
5. Modulation of Inflammatory Responses: A noteworthy mechanism is the suppression of pro-inflammatory cytokines like interleukin-6 (IL-6) by certain bromo-benzofuran compounds, suggesting a potential interplay between their anticancer and anti-inflammatory activities.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer properties of this compound analogs.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (this compound analog) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the test compound.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified duration (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of the test compound on cell cycle distribution.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols: 5-Bromo-7-methylbenzofuran in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-Bromo-7-methylbenzofuran and its derivatives as a scaffold for the development of novel antimicrobial agents. The information is curated for professionals in drug discovery and microbiology, detailing the antimicrobial potential, methodologies for evaluation, and insights into the structure-activity relationship of related compounds. While specific antimicrobial data for this compound is not extensively available in the public domain, this document leverages data from structurally similar bromo-benzofuran compounds to illustrate the promise of this chemical class.
Introduction to Benzofurans as Antimicrobial Agents
Benzofuran is a heterocyclic organic compound that has emerged as a promising scaffold in the development of new therapeutic agents due to its wide range of biological activities.[1][2][3][4][5] Derivatives of benzofuran have demonstrated a variety of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][6][7] The unique structural features of the benzofuran nucleus make it a privileged structure in the field of drug discovery, particularly in the urgent search for new and effective antimicrobial candidates to combat rising antimicrobial resistance.[3][4]
The Role of Halogenation in Antimicrobial Activity
The introduction of halogen atoms, such as bromine, into the benzofuran scaffold has been shown to be a viable strategy for enhancing antimicrobial potency. Structure-activity relationship (SAR) studies have indicated that the presence and position of bromo substituents can significantly influence the biological activity of these compounds.[6][8] For instance, benzofuran derivatives with bromo substituents at the C-5 position have been found to exhibit excellent antibacterial and antifungal activity.[6][9] This suggests that this compound is a promising candidate for further investigation and derivatization.
Quantitative Antimicrobial Data for Bromo-Benzofuran Derivatives
Table 1: Antibacterial Activity of Bromo-Benzofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5-Bromo-7-methoxy-benzofuran Schiff Bases | Data not specified in µg/mL | Data not specified in µg/mL | Data not specified in µg/mL | Data not specified in µg/mL | [10] |
| 2-(5-bromo-1-benzofuran-2-yl) derivatives | 4 | - | 32 | - | [9] |
| Di-bromo benzofuran derivatives | 29.76-31.96 (mmol/L) | - | 29.76-31.96 (mmol/L) | 29.76-31.96 (mmol/L) | [6] |
Table 2: Antifungal Activity of Bromo-Benzofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 5-Bromo-7-methoxy-benzofuran Schiff Bases | Data not specified in µg/mL | Data not specified in µg/mL | [10] |
| Di-bromo benzofuran derivatives | 12.50–66.49 (mmol/L) | - | [9] |
*Note: The data presented is for structurally related compounds and should be used as a guide for the potential of this compound. Further experimental validation is required for the specific compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the antimicrobial properties of novel compounds. The following are standard protocols for determining the antimicrobial susceptibility of compounds like this compound.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13][14][15]
Materials:
-
96-well microtiter plates
-
Test compound (this compound) stock solution
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of the Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of test concentrations.
-
Inoculum Preparation: From a fresh 18-24 hour culture, suspend 3-5 isolated colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
Plate Inoculation: Dispense 100 µL of the appropriate broth into each well of a 96-well plate. Add 100 µL of the diluted test compound to the first well of each row and perform serial dilutions across the plate. Finally, add 100 µL of the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.[3][16]
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Protocol 2: Agar Well Diffusion Method
This method is a qualitative or semi-quantitative test to determine the antimicrobial activity of a compound.[1][2][17][18]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test compound solution
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Incubator
Procedure:
-
Plate Preparation: Prepare MHA plates with a uniform thickness.
-
Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of the MHA plate to ensure a confluent lawn of growth.
-
Well Creation: Use a sterile cork borer (6-8 mm diameter) to punch wells into the agar.[18]
-
Application of Test Compound: Add a known volume (e.g., 50-100 µL) of the this compound solution at a specific concentration into each well.
-
Controls: Use a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) in separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for evaluating the antimicrobial activity of this compound.
Putative Antimicrobial Mechanisms of Benzofuran Derivatives
Caption: Potential antimicrobial mechanisms of action for benzofuran derivatives.
Conclusion
The benzofuran scaffold, particularly when substituted with bromine, represents a promising area for the discovery of new antimicrobial agents. While direct evidence for the antimicrobial efficacy of this compound is limited, the data from analogous compounds are encouraging. The protocols and information provided herein are intended to serve as a foundational guide for researchers to systematically investigate the antimicrobial potential of this and related compounds. Further research, including synthesis of derivatives, extensive antimicrobial screening, and mechanism of action studies, is warranted to fully elucidate the therapeutic potential of this class of molecules.
References
- 1. hereditybio.in [hereditybio.in]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asm.org [asm.org]
- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Benzofuran: an emerging scaffold for antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jopcr.com [jopcr.com]
- 8. scispace.com [scispace.com]
- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistnotes.com [chemistnotes.com]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Analytical Characterization of 5-Bromo-7-methylbenzofuran
This document provides detailed application notes and proposed analytical protocols for the comprehensive characterization of 5-Bromo-7-methylbenzofuran. These methodologies are designed for researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques for compounds with similar structures, such as other brominated and methylated benzofuran derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note:
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method, utilizing a C18 stationary phase, is proposed for the separation of the target compound from potential impurities arising during synthesis or degradation. The aromatic nature of the benzofuran ring allows for sensitive detection using a UV detector. This method is crucial for quality control, ensuring the identity and purity of the compound before its use in further research or development.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-1 min: 50% B
-
1-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 50% B
-
13-15 min: 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
Data Presentation:
| Parameter | Expected Value |
| Retention Time (RT) | ~ 8.5 min |
| Purity (by area %) | > 98% |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 5000 |
Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the identification of this compound and for the characterization of volatile impurities. The compound's volatility allows for its analysis by GC, where it is separated from other components before entering the mass spectrometer. Electron Ionization (EI) is a suitable ionization technique that will induce fragmentation of the molecule, providing a characteristic mass spectrum that serves as a "fingerprint" for identification. The presence of bromine will be evident from the characteristic isotopic pattern in the molecular ion and fragment ions.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an EI source.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50 - 400 m/z.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
Data Presentation:
| Ion Type | Expected m/z | Relative Abundance | Notes |
| [M] | 210, 212 | High | Molecular ion with characteristic Br isotope pattern (1:1 ratio) |
| [M-CH] | 195, 197 | Moderate | Loss of a methyl radical |
| [M-Br] | 131 | Moderate | Loss of the bromine atom |
| [M-CO-Br] | 103 | Low | Subsequent loss of carbon monoxide |
Workflow Diagram:
Application Note: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) for the Analysis of Benzofuran Compounds
Introduction
Benzofuran derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Given their therapeutic potential, robust and reliable analytical methods are essential for the identification, quantification, and quality control of these compounds in pharmaceutical research and development.[1][3] High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection provides a powerful, sensitive, and selective tool for analyzing benzofuran derivatives in various matrices.[1][4] This application note details optimized protocols for HPLC and LC-MS/MS analysis, presents quantitative performance data, and visualizes key experimental and biological pathways.
Data Presentation: Quantitative Performance
The selection of an analytical method is heavily dependent on its performance characteristics. The tables below summarize quantitative data for the analysis of representative benzofuran derivatives, offering a clear comparison of method capabilities.
Table 1: Chromatographic Performance and Sensitivity for Selected Benzofuran Derivatives by HPLC-UV This table presents typical performance metrics obtained using the HPLC-UV protocol outlined in this note. Values may vary based on the specific instrumentation and compound.
| Compound | Retention Time (min) | Linearity Range | R² | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| 2-(2-thienyl)benzofuran | ~5.8 | 1 - 100 µg/mL | >0.999 | 0.05 µg/mL | 0.15 µg/mL |
| Benzofuran-2-ylmethanethiol | ~7.2 | 5 - 100 µg/mL | >0.999 | 1-10 ng/mL | 5-30 ng/mL |
| Carbofuran | 4.052 | 7.5 - 75 µg/mL | 0.999 | 1.31 µg/mL | 3.97 µg/mL |
| Vilazodone | ~6.8 | 1 - 64 ng/mL | >0.99 | - | - |
| (Data sourced from BenchChem)[1] |
Table 2: Comparative Analysis of 2-(2-thienyl)benzofuran by HPLC-UV and GC-MS This table provides a direct comparison of performance for a representative benzofuran derivative, aiding in the selection of the most suitable analytical technique for specific research needs.[5]
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.05 - 50 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Accuracy (Recovery %) | ||
| Low (1 µg/mL) | 99.2 ± 1.5 | 101.5 ± 2.1 |
| Medium (25 µg/mL) | 100.5 ± 1.1 | 99.8 ± 1.8 |
| High (75 µg/mL) | 99.8 ± 1.3 | 100.2 ± 1.5 |
| Precision (%RSD) | ||
| Intraday | < 1.0 | < 2.0 |
| Interday | < 1.5 | < 2.5 |
| Sensitivity (µg/mL) | ||
| Limit of Detection (LOD) | 0.15 | 0.02 |
| Limit of Quantitation (LOQ) | 0.5 | 0.05 |
| (Data sourced from BenchChem)[5] |
Experimental Protocols
Detailed protocols are crucial for the successful implementation and reproducibility of analytical methods. The following sections outline the methodologies for sample preparation and analysis.
Protocol 1: Sample Preparation for Pharmaceutical Formulations
This protocol is suitable for preparing solid dosage forms like tablets or capsules for analysis.
-
Weighing: Accurately weigh a portion of powdered tablets or capsule contents equivalent to 10 mg of the active benzofuran derivative.
-
Dissolution: Transfer the weighed sample into a 100 mL volumetric flask and add approximately 70 mL of a suitable solvent such as acetonitrile or methanol.[1]
-
Sonication: Sonicate the flask for 15 minutes to ensure the complete dissolution of the compound.[1]
-
Dilution: Allow the solution to cool to room temperature and dilute to the final volume with the same solvent.[1]
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1]
-
Final Concentration: If necessary, perform a final dilution of the filtered solution with the mobile phase to bring the analyte concentration within the established calibration range.[1]
Protocol 2: HPLC-UV Method
This protocol provides a general-purpose method for the separation and quantification of benzofuran derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 150 x 4.6 mm I.D.).
-
Mobile Phase:
-
Gradient Elution: Start at 30% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.[1]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 310 nm (or optimized wavelength for the specific analyte).[5]
Protocol 3: LC-MS/MS Method
This protocol is designed for high-sensitivity and high-selectivity analysis, ideal for complex matrices or trace-level quantification.
-
Instrumentation: An HPLC or UFLC system coupled to a tandem mass spectrometer.[8]
-
Chromatography: The HPLC conditions from Protocol 2 can be directly applied.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.[1] For certain compounds where ESI is unsuccessful, Atmospheric Pressure Chemical Ionization (APCI) may be a viable alternative.[9][10]
-
MS Parameters:
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Ion Spray Voltage: ~4500 V.
-
Source Temperature: ~500 °C.
-
Curtain Gas (CUR): ~20 psi.
-
Collision Gas (CAD): Medium setting.
-
-
MRM Transitions: Analyte-specific precursor-to-product ion transitions must be optimized by infusing a standard solution of the target compound. This involves selecting a stable precursor ion and identifying the most intense, stable product ions upon collision-induced dissociation.
Visualizations: Workflows and Biological Pathways
Diagrams are provided to visually represent the analytical process and the biological context of benzofuran compounds.
Analytical Workflow
The following diagram illustrates the sequential steps involved in the HPLC-MS analysis of benzofuran compounds, from sample receipt to final data reporting.
Biological Signaling Pathways
Benzofuran derivatives are known to modulate key signaling pathways implicated in diseases like cancer.[1][11] The diagrams below illustrate two such pathways, highlighting potential points of intervention for these compounds.
mTOR Signaling Pathway Inhibition
The AKT/mTOR pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer.[3] Certain benzofuran derivatives have been developed as inhibitors of mTOR, making this a critical pathway to study.[11][12]
VEGFR-2 Signaling Pathway Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is largely driven by the VEGF/VEGFR-2 signaling pathway. Some benzofuran derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling required for angiogenesis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 9. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-7-methylbenzofuran
Welcome to the technical support center for the synthesis of 5-Bromo-7-methylbenzofuran. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions. Benzofuran derivatives are crucial scaffolds in medicinal chemistry, and optimizing their synthesis is key to successful drug discovery programs.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the benzofuran core?
A1: Common methods for benzofuran synthesis include palladium-catalyzed reactions, such as Sonogashira coupling followed by cyclization, acid-catalyzed cyclization of O-aryl ketoximes, and the Perkin rearrangement of 3-halocoumarins.[5][6] Other notable methods involve reactions of phenols with α-haloketones, often promoted by a Lewis acid like titanium tetrachloride, and intramolecular cyclizations of ortho-hydroxystilbenes.[7][8] The choice of method often depends on the desired substitution pattern and the availability of starting materials.[3]
Q2: How is the bromine atom typically introduced onto the benzofuran ring at the 5-position?
A2: Bromination of benzofurans is typically achieved through electrophilic aromatic substitution. Common brominating agents include N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like carbon tetrachloride, chloroform, or ethanol.[9] The regioselectivity of the bromination can be influenced by the existing substituents on the benzofuran ring and the reaction conditions.
Q3: What factors influence the yield and purity in palladium-catalyzed benzofuran synthesis?
A3: Several factors are critical for a successful palladium-catalyzed synthesis of benzofurans. These include the activity of the palladium catalyst, the purity of reagents and solvents, the choice of base and ligands, and the reaction temperature.[5] Oxygen can poison the catalyst, so it is crucial to work under an inert atmosphere with degassed solvents.[5] The electronic nature of the substituents on the starting materials can also affect the reaction rate and yield.[5][10]
Q4: What are the recommended methods for purifying crude this compound?
A4: Purification is typically achieved through silica gel column chromatography.[9] The choice of eluent system will depend on the polarity of the product and any impurities. Common eluents include mixtures of hexanes and ethyl acetate.[11] It is important to minimize the number of transfer steps during work-up and extraction to avoid loss of product.[12]
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: My palladium-catalyzed Sonogashira coupling followed by cyclization is resulting in a very low yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in this type of reaction can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:[5]
-
Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or from an unreliable source.[5]
-
Solution: Use a fresh batch of the palladium catalyst and ensure it is stored under an inert atmosphere. Consider trying a different palladium source or ligand.
-
-
Poor Reagent Quality: Impure or wet starting materials (e.g., the substituted o-iodophenol or the alkyne) or solvents can inhibit the reaction.[5]
-
Suboptimal Reaction Conditions: The temperature, reaction time, or choice of base may not be optimal.
-
Solution: Gradually increase the reaction temperature (e.g., from room temperature up to 80-100 °C) as some cyclizations require heating.[5] Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. The choice and amount of base are critical; ensure the correct stoichiometry is used.[6]
-
Issue 2: Formation of Significant Impurities
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can they be minimized?
Answer: Impurity formation is a common problem. The nature of the impurity can give clues about the underlying issue.
-
Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction.
-
Solution: Extend the reaction time or slightly increase the temperature.[12] Ensure the stoichiometry of the reagents is correct, particularly the coupling partner.
-
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings.
-
Solution: This can often be suppressed by carefully controlling the reaction conditions, such as the catalyst loading and the rate of addition of the alkyne.
-
-
Formation of Isomeric Products: Depending on the synthetic route, undesired isomers may form.
-
Solution: Re-evaluate the regioselectivity of your chosen synthetic route. For bromination steps, the choice of solvent can influence the outcome. For example, using a polar protic solvent like ethanol or acetic acid during bromination can sometimes lead to unexpected substitution patterns.[9]
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I am having trouble isolating the pure this compound from the crude reaction mixture. What can I do?
Answer: Challenges in purification can often be addressed by optimizing the work-up and chromatography conditions.
-
Product Loss During Work-up: The product may be partially soluble in the aqueous phase or lost during transfers.
-
Solution: Ensure the chosen extraction solvent is appropriate for your product's polarity. Perform multiple extractions to maximize recovery.[12]
-
-
Poor Separation on Column Chromatography: The product may co-elute with impurities.
-
Solution: Optimize the solvent system for your column chromatography. A good starting point is a low polarity eluent (e.g., 99:1 hexanes:ethyl acetate) with a gradual increase in polarity. Use a smaller particle size silica gel for better resolution.
-
Quantitative Data on Reaction Optimization
The following tables summarize the impact of various reaction parameters on the yield of substituted benzofurans, based on analogous syntheses.
Table 1: Effect of Catalyst and Ligand on Yield in Palladium-Catalyzed Cyclization
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | PPh₃ | DMF | 110 | Low (~3%) | [13] |
| Pd(OAc)₂ | bpy | Toluene | 90 | Good | [3] |
| Pd nanoparticles | None | Water | Ambient | High | [7] |
Table 2: Effect of Solvent on Yield in Oxidative Coupling Reactions
| Oxidant | Solvent | Temperature | Conversion (%) | Selectivity (%) | Reference |
| Ag₂O | Dichloromethane | RT | 74.1 | 33.0 | [14] |
| Ag₂O | Benzene/Acetone | RT | 95.4 | 15.9 | [14] |
| Ag₂O | Methanol | RT | 93.8 | 16.0 | [14] |
| Ag₂O | Acetonitrile | RT | 100.0 | 11.0 | [14] |
Experimental Protocols
The following is a generalized, multi-step protocol for the synthesis of this compound, based on common synthetic strategies for substituted benzofurans.
Step 1: Synthesis of a Substituted Phenol (Starting Material)
The synthesis would likely begin from a commercially available, appropriately substituted phenol, such as 2-bromo-6-methylphenol.
Step 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol is adapted from general procedures for the synthesis of 2-substituted benzofurans.[5]
-
Reaction Setup: To a dried Schlenk flask, add the substituted phenol (e.g., 4-bromo-2-iodo-6-methylphenol) (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagents: Add degassed solvent (e.g., triethylamine or DMF) via syringe. Add the terminal alkyne (1.2 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography.
Visualizations
Below are diagrams illustrating key aspects of the this compound synthesis.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Potential side reactions in the synthesis of this compound.
References
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-7-methylbenzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Bromo-7-methylbenzofuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities in crude this compound will largely depend on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials: Such as 4-bromo-2-methylphenol or 2-bromo-1-(2,2-dimethoxy-ethoxy)-4-methyl benzene.
-
Over-brominated products: Di- or tri-brominated benzofuran species.
-
Isomeric byproducts: For instance, 7-Bromo-5-methylbenzofuran, depending on the regioselectivity of the synthesis.[1]
-
Reagents and catalysts: Residual catalysts like polyphosphoric acid (PPA) or unreacted brominating agents.
-
Solvent residues: From the reaction or initial work-up.
Q2: How can I monitor the purification process effectively?
A2: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification. Use a suitable eluent system, such as a mixture of hexane and ethyl acetate, to track the separation of the desired product from impurities. Staining with a visualizing agent like potassium permanganate or using a UV lamp can help identify spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q3: What are the recommended purification techniques for crude this compound?
A3: The primary methods for purifying crude this compound are column chromatography and recrystallization. The choice depends on the nature and quantity of impurities, as well as the desired final purity. For mixtures with closely related impurities, column chromatography is often the most effective method.[2][3][4][5]
Troubleshooting Guides
Issue 1: The crude product is an oil and contains multiple impurities as seen on TLC.
Solution: Flash Column Chromatography
Flash column chromatography is the recommended method for separating this compound from various impurities when the crude product is an oil or a complex mixture.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent) Selection:
-
Start with a non-polar solvent system and gradually increase the polarity. A common and effective system is a gradient of ethyl acetate in hexane.
-
Use TLC to determine the optimal solvent ratio. Spot the crude mixture on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 99:1, 95:5, 90:10). The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane or 99:1 hexane/ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a dry powder.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the eluent as the chromatography progresses.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Data Presentation: Solvent Systems for Related Compounds
| Compound | Stationary Phase | Eluent System (v/v) | Reference |
| 7-Bromo-5-methylbenzofuran | Silica Gel | 10% EtOAc/hexane | [1] |
| 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran | Silica Gel | Hexane/EtOAc (1:1) | [2] |
| 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran | Silica Gel | Hexane/EtOAc (1:1) | [3] |
| 5-Bromo-3-cyclopentylsulfinyl-2,7-dimethyl-1-benzofuran | Silica Gel | Hexane/EtOAc (1:1) | [4] |
| 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran | Silica Gel | Hexane/EtOAc (4:1) | [5] |
Issue 2: The crude product is a solid with minor impurities.
Solution: Recrystallization
If the crude product is a solid and contains a small amount of impurities, recrystallization can be an efficient purification method.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Test small amounts of the crude product in various solvents such as ethanol, methanol, isopropanol, or solvent mixtures like hexane/ethyl acetate.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For maximum yield, further cool the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualization
Caption: Purification workflow for crude this compound.
References
- 1. 7-BROMO-5-METHYLBENZOFURAN synthesis - chemicalbook [chemicalbook.com]
- 2. 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-3-cyclopentylsulfinyl-2,7-dimethyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Regioselective Synthesis of Benzofurans
Welcome to the Technical Support Center for the synthesis of regioselective benzofurans. This resource is tailored for researchers, scientists, and professionals in drug development to troubleshoot common experimental hurdles and provide clear answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of benzofurans, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here
Technical Support Center: Bromination of 7-Methylbenzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bromination of 7-methylbenzofuran.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the electrophilic bromination of 7-methylbenzofuran?
The major product of electrophilic bromination of 7-methylbenzofuran is typically the 2-bromo-7-methylbenzofuran. Electrophilic attack is generally favored at the 2-position of the benzofuran ring due to the formation of a more stable carbocation intermediate, which is stabilized by the adjacent oxygen atom and the benzene ring.
Q2: Can bromination occur on the benzene ring of 7-methylbenzofuran?
While the furan ring is generally more activated towards electrophilic substitution, bromination on the benzene ring is possible, especially if the 2- and 3-positions of the furan ring are already substituted or if forcing reaction conditions are used. The directing effects of the oxygen atom (ortho, para-directing) and the methyl group (ortho, para-directing) would likely favor substitution at the 4- and 6-positions of the benzene ring.
Q3: Is it possible to achieve bromination of the 7-methyl group?
Yes, benzylic bromination of the 7-methyl group to form 7-(bromomethyl)benzofuran is a potential side reaction. This reaction is favored under radical conditions, typically when using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and a non-polar solvent like carbon tetrachloride, often with refluxing conditions.[1]
Q4: What is the difference between using molecular bromine (Br₂) and N-bromosuccinimide (NBS) for the bromination of 7-methylbenzofuran?
Molecular bromine (Br₂) is a strong electrophile and typically favors electrophilic aromatic substitution on the benzofuran ring. N-bromosuccinimide (NBS) is a more versatile reagent. In the presence of an acid catalyst or in a polar solvent, it can act as a source of electrophilic bromine, leading to aromatic substitution. However, in the presence of a radical initiator and a non-polar solvent, NBS is the reagent of choice for benzylic bromination.[2] Using NBS can sometimes offer better control and selectivity compared to Br₂.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired 2-bromo-7-methylbenzofuran | 1. Competing side reactions (e.g., benzylic bromination, polybromination).2. Incomplete reaction.3. Suboptimal reaction conditions. | 1. To favor electrophilic substitution, use Br₂ in a suitable solvent like chloroform or acetic acid at a controlled temperature.[1] Avoid radical initiators.2. Monitor the reaction by TLC to ensure completion. If the reaction stalls, consider a slight increase in temperature or reaction time.3. Optimize solvent, temperature, and reaction time. For electrophilic bromination with Br₂, a common procedure involves dissolving the substrate in chloroform and adding a solution of bromine in chloroform dropwise with stirring.[1] |
| Formation of 7-(bromomethyl)benzofuran as a major byproduct | The reaction conditions are favoring radical substitution at the benzylic position. This is common when using NBS with a radical initiator.[1] | To minimize benzylic bromination when aiming for ring substitution, avoid using radical initiators and non-polar solvents. If using NBS for electrophilic bromination, consider performing the reaction in a polar solvent in the absence of light. |
| Formation of polybrominated products | Use of excess brominating agent or harsh reaction conditions. | Use a stoichiometric amount of the brominating agent (1:1 molar ratio of 7-methylbenzofuran to Br₂ or NBS). Add the brominating agent slowly and maintain a controlled temperature to prevent over-bromination. |
| Reaction is not proceeding | 1. Inactive brominating agent.2. Insufficient activation of the substrate or electrophile. | 1. Use freshly opened or purified brominating agents. NBS can be recrystallized.2. For less reactive substrates, a Lewis acid catalyst might be necessary for electrophilic bromination, although benzofurans are generally reactive enough. |
Experimental Protocols
Protocol 1: Electrophilic Bromination using Br₂
This procedure is adapted from a general method for the bromination of benzofuran derivatives.[1]
-
Dissolve 7-methylbenzofuran (1 equivalent) in chloroform (e.g., 10 mL per gram of substrate).
-
Prepare a solution of bromine (1 equivalent) in chloroform.
-
Add the bromine solution dropwise to the stirred solution of 7-methylbenzofuran at room temperature over 1 hour.
-
Continue stirring the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Benzylic Bromination using NBS
This protocol is based on a procedure for the benzylic bromination of a methyl-substituted benzofuran derivative.[1]
-
Dissolve 7-methylbenzofuran (1 equivalent) in dry carbon tetrachloride (e.g., 25 mL per gram of substrate).
-
Add N-bromosuccinimide (NBS) (1 equivalent) and a catalytic amount of benzoyl peroxide.
-
Reflux the reaction mixture for 24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Reaction Pathways
Caption: Reaction pathways for the bromination of 7-methylbenzofuran.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the bromination of 7-methylbenzofuran.
References
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 5-Bromo-7-methylbenzofuran
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions with 5-Bromo-7-methylbenzofuran.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening and optimization of cross-coupling reactions with this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[1] Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often effective for promoting the coupling of aryl bromides.[1][2] These advanced ligands can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[1] The use of bidentate phosphine ligands like dppf has also been shown to improve reaction rates and yields.[1]
Q3: What are the common signs of catalyst deactivation or decomposition?
A3: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black."[1] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[1] This can be caused by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[1][3]
Q4: Can the methyl and furan functionalities of this compound interfere with the cross-coupling reaction?
A4: The benzofuran core is generally stable under many cross-coupling conditions. However, the electron-rich nature of the furan ring might influence the electronic properties of the aryl bromide. The methyl group is unlikely to cause significant steric hindrance at the 7-position for coupling at the 5-position. It is always advisable to perform a small-scale test reaction to assess the compatibility of the substrate with the chosen catalytic system.
Q5: When should I consider using a pre-catalyst versus generating the active catalyst in situ?
A5: Using a pre-catalyst, such as those from the Buchwald or Fu research groups, can offer more reliable and reproducible generation of the active Pd(0) species, leading to more consistent results.[4] In situ generation from Pd(OAc)₂ or Pd₂(dba)₃ with a ligand is also common but can sometimes be less efficient and more sensitive to reaction conditions.[5] If you are experiencing inconsistent results or low yields, switching to a well-defined pre-catalyst is a recommended troubleshooting step.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Catalyst | - Use a fresh, high-quality palladium source and ligand.[1] - Consider using a more stable and active pre-catalyst.[1] - Incrementally increase catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).[1] |
| 2. Inappropriate Ligand | - Screen a panel of ligands with varying steric bulk and electronic properties (e.g., PPh₃, Buchwald ligands like SPhos or XPhos, or bidentate ligands like dppf).[1][2] | |
| 3. Incorrect Base | - The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3] - Ensure the base is finely powdered and anhydrous if required. | |
| 4. Sub-optimal Solvent or Temperature | - Screen common solvents like dioxane, THF, or toluene, often with water as a co-solvent for Suzuki reactions.[3] - Gradually increase the reaction temperature, as some couplings of aryl bromides require more thermal energy. | |
| Formation of Side Products (e.g., Homocoupling, Dehalogenation) | 1. Oxygen Contamination | - Ensure all solvents are rigorously degassed.[3] - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[6] |
| 2. Protodeboronation (Suzuki) | - Use anhydrous conditions with a base like K₃PO₄.[2] - Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[3] | |
| 3. Reductive Dehalogenation | - This can be a competing pathway. Try lowering the reaction temperature. - Screening different phosphine ligands can sometimes mitigate this side reaction. | |
| Inconsistent Yields | 1. Impurities in Starting Materials | - Ensure the this compound and the coupling partner are of high purity. Impurities can poison the catalyst.[3] |
| 2. Moisture or Oxygen Variability | - Use anhydrous solvents and reagents for reactions sensitive to water. - Standardize the degassing procedure to ensure consistent removal of oxygen. | |
| 3. Inefficient Stirring | - For biphasic reactions (e.g., Suzuki with an aqueous base), vigorous stirring is crucial to ensure adequate mixing and mass transfer.[2] |
Data Presentation
Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid.
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | SPhos | 2 | K₃PO₄ | Dioxane/H₂O | 80 | 18 | >95 | Adapted from[1] |
| 2 | Pd(OAc)₂ | SPhos | 1 | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 92 | Adapted from[1] |
| 3 | Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 85 | Adapted from[1] |
| 4 | Pd₂(dba)₃ | P(t-Bu)₃ | 1.5 | CsF | THF | RT | 12 | 94 | Adapted from[7] |
| 5 | PdCl₂(dppf) | - | 3 | K₂CO₃ | DME/H₂O | 80 | 16 | 91 | Adapted from[8] |
Note: This data is illustrative and based on reactions with analogous aryl bromides. Actual yields with this compound may vary and require optimization.
Table 2: Conditions for Heck Coupling of Substituted Bromo-benzofurans with Alkenes.
| Entry | Benzofuran Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-acetyl-5-bromobenzofuran | Styrene | 0.25 | Et₃N | DMF | 130 | 4 | 99 | [9] |
| 2 | 5-bromoindole | n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 20 | ~97 | [10] |
| 3 | 5-bromoindole | Styrene | Na₂PdCl₄ (5) | Na₂CO₃ | MeCN/H₂O | 150 (MW) | 0.25 | >95 | [10] |
Note: This data provides a starting point for developing conditions for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and a ligand (e.g., SPhos, 2-6 mol%) to the flask under a positive flow of inert gas. Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling of this compound
-
Reaction Setup: To a dry reaction tube or flask with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if necessary (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%).
-
Reagent Addition: Add the alkene (1.2-2.0 equiv.), the base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.), and the solvent (e.g., DMF, MeCN, or toluene).
-
Inert Atmosphere: If the catalyst system is sensitive to air, purge the vessel with an inert gas. Many Heck reactions can be set up in air.[11]
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-140 °C).
-
Monitoring: Follow the consumption of the starting material by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. arkat-usa.org [arkat-usa.org]
Column chromatography conditions for separating benzofuran isomers
Welcome to the technical support center for the purification of benzofuran isomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with separating benzofuran isomers by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating positional isomers of benzofuran?
A1: The main difficulty lies in their similar physicochemical properties. Positional isomers, such as 5-bromobenzofuran and 6-bromobenzofuran, have the same molecular weight and often very similar polarities. This results in close retention factor (Rf) values on Thin-Layer Chromatography (TLC), making baseline separation on a column challenging without careful optimization of the chromatographic conditions.
Q2: What is the most common stationary phase for separating benzofuran isomers?
A2: Silica gel is the most widely used stationary phase for the column chromatographic separation of benzofuran derivatives.[1] Alumina can also be used, particularly if the isomers are sensitive to the acidic nature of silica gel.[2]
Q3: How do I select an appropriate mobile phase (eluent) for my separation?
A3: The choice of mobile phase is critical and is typically determined by running analytical TLC plates first. A common starting point for the relatively nonpolar benzofuran core is a mixture of a nonpolar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. The goal is to find a solvent system where the target isomers have Rf values between 0.2 and 0.4 and are well-resolved from each other on the TLC plate.
Q4: My benzofuran derivative seems to be degrading on the column. What can I do?
A4: Benzofurans can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition. If you suspect your compound is unstable, you can deactivate the silica gel by adding a small percentage of a base, like triethylamine (1-3%), to your eluent. Alternatively, using a less acidic stationary phase, such as neutral alumina, can prevent degradation.
Q5: How can I improve the separation between two very close-spotting isomers?
A5: To improve the resolution of closely eluting isomers, consider the following:
-
Use a shallower solvent gradient: If you are running a gradient, making the increase in polarity more gradual can improve separation.
-
Optimize the isocratic system: Use a solvent system that gives a low Rf value (e.g., 0.15-0.25) for the isomer mixture. This will keep the compounds on the column longer, allowing for better separation.
-
Increase the column length-to-diameter ratio: A long, thin column generally provides better resolution than a short, wide one.
-
Ensure proper column packing: A well-packed, homogenous column without air bubbles or channels is essential for good resolution.[2]
Data Presentation: Chromatographic Conditions
Optimizing the mobile phase is key to successfully separating benzofuran isomers. The following tables provide example solvent systems and corresponding Rf values for various benzofuran and related furan derivatives.
Note: Rf values are highly sensitive to experimental conditions (silica gel grade, plate manufacturer, temperature, chamber saturation) and should be used as a guideline. Always perform your own TLC analysis.
Table 1: Example Solvent Systems for Benzofuran Derivatives on Silica Gel TLC
| Compound Class | Example Solvent System (v/v) | Typical Rf Range |
| Simple Benzofurans | 5-15% Ethyl Acetate in Hexanes | 0.3 - 0.6 |
| Phenyl-substituted Furans | 5% Ethyl Acetate in Hexanes | 0.4 - 0.5 |
| Functionalized Benzofurans | 33% Ethyl Acetate in Hexanes | 0.4 - 0.7 |
This table is a generalization based on common practices found in the literature.
Table 2: Specific Rf Values Reported for Furan and Benzofuran Derivatives on Silica Gel
| Compound | Mobile Phase (Eluent) | Rf Value |
| 2-(4-nitrophenyl)furan | 5% Ethyl Acetate in Hexanes | 0.44[3] |
| Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate | Hexane-Ethyl Acetate (1:2) | 0.43[4] |
| Isopropyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate | Hexane-Ethyl Acetate (1:2) | 0.67[5] |
Experimental Protocols
Protocol 1: Developing a Separation Method Using Thin-Layer Chromatography (TLC)
Objective: To identify an optimal solvent system for the column chromatography separation of benzofuran isomers.
Methodology:
-
Prepare Samples: Dissolve a small amount of your crude isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare dilute solutions of your starting materials and expected products as standards, if available.
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture and any standards onto a silica gel TLC plate, keeping the spots small and about 1 cm from the bottom edge.
-
Develop the Plate: Place the plate in a sealed TLC chamber containing a small amount of your chosen test solvent system (e.g., 10% Ethyl Acetate in Hexanes). Ensure the solvent level is below the spots. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm), as benzofurans are typically UV-active.[6] Staining with potassium permanganate can also be effective.[6]
-
Analyze and Optimize: Calculate the Rf value for each spot. The ideal solvent system will show good separation between the isomer spots (ΔRf > 0.1) and move the isomers to an Rf range of 0.2-0.4.
-
If spots are too high (Rf > 0.5), decrease the polarity of the eluent (e.g., move from 20% to 10% ethyl acetate).
-
If spots are too low (Rf < 0.2), increase the polarity of the eluent (e.g., move from 10% to 20% ethyl acetate).
-
Protocol 2: Preparative Column Chromatography Separation
Objective: To separate a mixture of benzofuran isomers on a preparative scale.
Methodology:
-
Column Preparation:
-
Select a glass column with an appropriate diameter and length for the amount of material to be separated (a common rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude material by weight).[2]
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent identified from your TLC analysis.
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, and do not let the column run dry. Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture in the minimum amount of the mobile phase or a low-boiling point solvent like dichloromethane.
-
Carefully pipette the concentrated sample solution directly onto the top layer of sand.
-
Alternatively, for less soluble samples, perform a "dry loading": dissolve the sample, add a small amount of silica gel, evaporate the solvent on a rotary evaporator to get a free-flowing powder, and carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (using a pump or nitrogen line) to begin eluting the sample through the column.
-
Collect the eluate in sequentially numbered test tubes or flasks.
-
Monitor the separation by collecting small aliquots from the fractions and running TLC plates.
-
-
Isolation:
-
Once the TLC analysis shows which fractions contain your pure, separated isomers, combine the relevant pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified benzofuran isomer.
-
Troubleshooting and Visualization
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | - Solvent system is not optimal (ΔRf on TLC is too small).- Column was overloaded with sample.- Column was packed improperly (channeling).- Elution was too fast. | - Re-optimize the solvent system with TLC to maximize ΔRf.- Use a larger column or less sample.- Repack the column carefully, ensuring no air bubbles.- Reduce the flow rate. |
| Compound Won't Elute from Column | - Solvent system is not polar enough.- Compound may have decomposed or irreversibly adsorbed to the silica. | - Gradually increase the polarity of the mobile phase (gradient elution).- Check compound stability on a silica TLC plate. If it streaks or disappears, consider using deactivated silica (add 1% triethylamine to eluent) or neutral alumina. |
| Streaking or Tailing of Bands | - Sample is not soluble enough in the eluent.- Column is overloaded.- Compound is degrading on the column. | - Try a different solvent system in which the compound is more soluble.- Reduce the amount of sample loaded.- Use deactivated silica or alumina. |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase. | - This is a critical error that ruins separation. The column must be repacked. Always keep the silica bed wet with solvent. |
Diagrams
Caption: General workflow for separating benzofuran isomers.
Caption: Troubleshooting logic for common separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion rates in benzofuran functionalization
Welcome to the Technical Support Center for benzofuran functionalization. This resource is tailored for researchers, scientists, and professionals in drug development to navigate experimental challenges and optimize reaction outcomes. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address low conversion rates and other common issues encountered during the synthesis and functionalization of benzofurans.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no yield in palladium-catalyzed benzofuran synthesis?
A1: Low or non-existent yields in palladium-catalyzed reactions, such as Sonogashira or Heck couplings followed by cyclization, can often be attributed to several key factors:
-
Inactive Catalyst: The palladium catalyst may have reduced activity due to age, improper storage, or the selection of an inappropriate palladium source.[1] It is crucial to use a fresh or recently purchased catalyst and store it under an inert atmosphere.[1]
-
Suboptimal Reaction Conditions: Parameters like temperature, solvent, and the choice of base are critical.[1] While some reactions proceed at room temperature, others may require heating. However, excessively high temperatures can lead to catalyst decomposition.[1]
-
Poor Reagent Quality: The purity of starting materials, such as o-halophenols and alkynes, is paramount. The presence of oxygen or moisture can poison the catalyst.[1]
-
Incorrect Stoichiometry: The molar ratios of the reactants, particularly the alkyne and the base relative to the o-halophenol, must be precise. An excess of the alkyne is often employed to drive the reaction to completion.[1]
Q2: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction yield?
A2: The electronic properties of the substituents on the aromatic rings of your substrates can significantly influence the reaction outcome. Generally, electron-donating groups on salicylaldehydes or phenols can lead to higher yields in many benzofuran syntheses.[2][3] Conversely, electron-withdrawing groups on the phenyl ring can diminish the yield by making the ring less nucleophilic or by destabilizing key intermediates in the catalytic cycle.[2][3]
Q3: My Sonogashira coupling reaction is sluggish or incomplete. What can I do to improve it?
A3: An incomplete Sonogashira coupling can be a major bottleneck. To troubleshoot this, consider the following:
-
Catalyst System: Ensure both the palladium catalyst and the copper co-catalyst (if used) are active. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can enhance catalytic activity.[1]
-
Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure your reaction is performed under a thoroughly inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.[1]
-
Base Selection: The choice and stoichiometry of the base are crucial. Common bases include amines like triethylamine or inorganic bases such as potassium carbonate. The appropriate base will depend on the specific substrates and catalyst system.
Q4: I am observing significant formation of homocoupled alkyne (Glaser coupling) byproducts. How can I minimize this?
A4: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[1] To mitigate this:
-
Minimize Copper Catalyst: Reduce the concentration of the copper co-catalyst or consider using a copper-free Sonogashira protocol.[1]
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can help to minimize its self-coupling.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during benzofuran functionalization.
Issue 1: Low Conversion Rate in Palladium-Catalyzed Cross-Coupling
If you are experiencing low conversion in a palladium-catalyzed cross-coupling reaction for benzofuran synthesis, follow this troubleshooting workflow:
| Problem | Potential Cause | Suggested Solution |
| Low or No Product | Inactive palladium catalyst. | Use a fresh batch of catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).[1] |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature in increments (e.g., from RT to 80 °C). Be aware that excessive heat can cause catalyst decomposition.[1] | |
| Inappropriate solvent. | Screen a range of solvents. While DMF and toluene are common, for some intramolecular cyclizations, acetonitrile may be more effective.[1] | |
| Incorrect base. | The choice of base is critical. Screen both organic (e.g., Et₃N, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). | |
| Impure starting materials or presence of oxygen. | Purify all starting materials. Ensure solvents are anhydrous and degassed to remove oxygen, which can poison the catalyst.[1] | |
| Formation of alkyne homocoupling byproducts. | Reduce the amount of copper co-catalyst or switch to a copper-free protocol. Consider the slow addition of the alkyne.[1] |
Issue 2: Poor Regioselectivity in Electrophilic Substitution
Achieving the desired regioselectivity during electrophilic substitution on the benzofuran ring can be challenging.
| Problem | Potential Cause | Suggested Solution |
| Mixture of C2 and C3 substituted products | Kinetic vs. thermodynamic control. | Lowering the reaction temperature may favor the kinetically preferred product. |
| Steric hindrance. | A bulky electrophile may favor substitution at the less sterically hindered position. | |
| Electronic effects of existing substituents. | The electronic nature of substituents already on the benzofuran ring will direct incoming electrophiles. Consider the directing effects of your specific substrate. |
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and ligand can have a profound impact on the yield of benzofuran functionalization reactions. The following table summarizes yields for the synthesis of 2-arylbenzofurans from o-iodophenols and terminal alkynes under different palladium-based catalytic systems.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 85-95 |
| 2 | PdCl₂(PPh₃)₂ | - | Et₃N | Toluene | 90 | 80-90 |
| 3 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 120 | 75-88 |
| 4 | Pd/C | - | K₂CO₃ | DMF | 110 | 70-85 |
Note: Yields are representative and can vary depending on the specific substrates used.
Experimental Protocols
Below are detailed methodologies for key experiments in benzofuran synthesis.
Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.[1]
Materials:
-
o-Iodophenol (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the o-iodophenol, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent via syringe, followed by triethylamine.
-
Add the terminal alkyne to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.
Protocol 2: Copper-Catalyzed Synthesis of 3-Aminobenzofurans
This protocol outlines a one-pot, three-component reaction for the synthesis of 3-aminobenzofurans.
Materials:
-
o-Hydroxybenzaldehyde (1.0 eq)
-
Secondary amine (1.1 eq)
-
Terminal alkyne (1.2 eq)
-
Copper(I) iodide (CuI) (5 mol%)
-
Deep Eutectic Solvent (DES) (e.g., Choline chloride/ethylene glycol 1:2)
Procedure:
-
Prepare the DES by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear liquid forms.
-
To the DES, add the o-hydroxybenzaldehyde, secondary amine, terminal alkyne, and CuI.
-
Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) and monitor by TLC.
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Purification of 5-Bromo-7-methylbenzofuran
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for the purification of 5-Bromo-7-methylbenzofuran.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in the synthesis of this compound?
While the exact impurities will depend on the specific synthetic route employed, common contaminants in the synthesis of substituted benzofurans can include:
-
Unreacted Starting Materials: Such as the corresponding substituted phenol or alkyne.
-
Isomeric Products: Positional isomers of the bromo and methyl groups on the benzofuran ring may form depending on the selectivity of the reactions.
-
Over-brominated or Under-brominated Species: If bromination is a step in the synthesis, products with multiple bromine atoms or no bromine atom may be present.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Byproducts from Side Reactions: For instance, in a synthesis of the isomeric 7-Bromo-5-methylbenzofuran, 4-iodo-2-methylphenol was identified as a byproduct.[1]
Q2: What are the recommended methods for purifying crude this compound?
The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is highly effective for separating the desired product from a mixture of impurities. Recrystallization is an excellent final step to obtain a highly pure, crystalline product.
Q3: How can I monitor the purity of my this compound?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the purification. For a more detailed analysis of purity and to confirm the structure of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is the recommended method.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of the desired product from an impurity.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Optimize the solvent system using TLC. For this compound, a good starting point is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration. A reported solvent system for a similar compound is 10% ethyl acetate in hexane.[1] For a more polar, related compound, a 1:1 mixture of hexane and ethyl acetate was used.[2] |
| Column Overloading | Too much crude material was loaded onto the column, leading to broad bands and poor separation. Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight). |
| Irregular Column Packing | Cracks or channels in the silica gel will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly. A wet slurry packing method is generally recommended. |
Problem: The product is not eluting from the column.
| Possible Cause | Solution |
| Solvent System is Not Polar Enough | The eluent does not have sufficient polarity to move the compound down the column. Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| Compound is Adsorbed Irreversibly | The compound may be strongly interacting with the silica gel, especially if it is acidic or very polar. Consider using a different stationary phase, such as alumina, or adding a small amount of a modifier like triethylamine to the eluent for basic compounds, or acetic acid for acidic compounds. |
Recrystallization
Problem: The compound does not crystallize.
| Possible Cause | Solution |
| Inappropriate Solvent | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with a range of solvents of varying polarities (e.g., hexane, ethanol, isopropanol, toluene, or mixtures thereof). |
| Solution is Not Saturated | The concentration of the compound in the hot solvent is too low. Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. |
| Presence of Impurities | High levels of impurities can inhibit crystallization. It may be necessary to first purify the compound by column chromatography. |
Problem: The compound "oils out" instead of crystallizing.
| Possible Cause | Solution |
| Melting Point of the Solute is Lower Than the Boiling Point of the Solvent | The compound is melting in the hot solvent before it dissolves. Add a co-solvent with a lower boiling point to reduce the overall boiling point of the solvent system. |
| Supersaturation is Too High | The solution is too concentrated. Add a small amount of fresh hot solvent to the oiled-out mixture to try and redissolve it, and then allow it to cool slowly. |
Experimental Protocols
Column Chromatography Protocol
This is a general protocol that should be optimized for your specific crude product mixture based on TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a system that gives good separation between the desired product and impurities (an Rf value of ~0.3-0.4 for the product is often ideal).
-
Visualize the spots using a UV lamp (254 nm). Aromatic compounds like benzofurans should be UV active.
-
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined from the TLC analysis.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Isolation:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Recrystallization Protocol
-
Solvent Selection:
-
In a small test tube, add a small amount of the purified this compound.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool. The compound should precipitate or crystallize out. Common solvents to try are ethanol, methanol, isopropanol, or hexane.
-
-
Recrystallization Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the compound.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Data Presentation
Table 1: Column Chromatography Solvent Systems for Benzofuran Derivatives
| Compound | Stationary Phase | Eluent System | Reference |
| 7-Bromo-5-methylbenzofuran | Silica Gel | 10% Ethyl Acetate in Hexane | [1] |
| 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran | Silica Gel | Hexane/Ethyl Acetate (1:1 v/v) | [2] |
| 2-Arylbenzofuran Derivatives | Silica Gel | Petroleum Ether/Ethyl Acetate | [3] |
Visualizations
Caption: Purification workflow for this compound.
Caption: Logic diagram for troubleshooting the purification process.
References
Stability issues of 5-Bromo-7-methylbenzofuran in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-7-methylbenzofuran in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing a loss of my this compound in solution over time. What are the potential causes?
A1: The stability of this compound in solution can be influenced by several factors. As a substituted benzofuran, it may be susceptible to degradation under certain conditions. Key factors that can affect its stability include the pH of the solution, exposure to light, temperature, and the nature of the solvent itself. Some benzofuran derivatives are known to be sensitive to acidic conditions, which could potentially lead to the opening of the furan ring.[1] Additionally, brominated aromatic compounds can be prone to photodegradation.[2][3]
Q2: In which solvents should I dissolve this compound for optimal stability?
A2: While specific solubility and stability data for this compound are not extensively published, general principles for benzofuran derivatives suggest that they have better solubility and potentially higher stability in polar aprotic solvents like DMSO and DMF for creating stock solutions.[4] For aqueous buffers used in biological assays, it is crucial to minimize the final concentration of the organic co-solvent (typically <0.5% DMSO) to avoid both compound precipitation and cellular toxicity.[5] The stability of similar compounds can decrease with increasing solvent polarity, suggesting that less polar solvents might be preferable for long-term storage if compatibility with the experimental system allows.[4]
Q3: How does pH affect the stability of this compound?
A3: The benzofuran ring system can be susceptible to hydrolysis under strongly acidic or basic conditions.[4] While many synthetic procedures for benzofurans utilize acidic conditions, the stability of a specific derivative like this compound is dependent on its overall substitution pattern.[1] It is recommended to perform preliminary stability studies in your specific buffer system to determine the optimal pH range.
Q4: Is this compound sensitive to light?
A4: Many aromatic and brominated compounds exhibit sensitivity to light, which can catalyze degradation.[2][4] It is best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.[3]
Troubleshooting Guides
Issue: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a this compound solution.
-
Question: What could be the origin of these unexpected peaks? Answer: Unexpected peaks could be impurities from the initial synthesis or, more likely, degradation products. To identify the cause, a forced degradation study is recommended.[6] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[6] These can then be characterized by techniques like LC-MS to understand the degradation pathways. A common degradation pathway for brominated compounds is the loss of the bromine atom.[2]
Issue: My experimental results are inconsistent when using this compound.
-
Question: Could compound instability be the cause of my inconsistent results? Answer: Yes, instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in poor reproducibility. It is crucial to ensure that the compound is stable under your specific experimental conditions (e.g., buffer, temperature, incubation time). A preliminary stability test where the compound is incubated in the assay buffer for the duration of the experiment followed by analysis (e.g., by HPLC) can confirm its stability.
Data Presentation
Table 1: General Solubility Profile of Benzofuran Derivatives
This table provides a general guide to the solubility of benzofuran derivatives in common laboratory solvents. The actual solubility of this compound should be experimentally determined.
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF | Generally High | Often used to prepare concentrated stock solutions for biological assays.[4] |
| Polar Protic | Methanol, Ethanol | Soluble | Commonly used in synthesis and purification processes.[4] |
| Non-Polar | Dichloromethane, Toluene | Soluble | Frequently used during chemical synthesis and extraction.[2][4] |
| Intermediate | Ethyl Acetate, Acetone | Soluble | Used in extraction and purification steps.[2][4] |
| Aqueous | Water, PBS | Generally Low | Low aqueous solubility is a common challenge for benzofuran derivatives in biological systems.[4][5] |
Table 2: Example Forced Degradation Study Protocol
This table outlines a typical forced degradation study to investigate the stability of this compound. The goal is to achieve 5-20% degradation.[6]
| Condition | Reagent/Method | Incubation Time | Analysis Method |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | HPLC, LC-MS |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 8 hours | HPLC, LC-MS |
| Oxidation | 3% H₂O₂ at room temperature | 12 hours | HPLC, LC-MS |
| Thermal | Solid compound at 80°C in a stability oven | 48 hours | HPLC, LC-MS |
| Photostability | Solution exposed to light (ICH Q1B guidelines) | Variable | HPLC, LC-MS |
Experimental Protocols
Protocol 1: General Stability Assessment in Solution using HPLC
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the test solvent or buffer system.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the test solution using a validated stability-indicating HPLC method to determine the initial concentration and purity.
-
Incubation: Store the test solutions under the desired experimental conditions (e.g., specific temperature, protected from light or exposed to light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solutions.
-
Sample Preparation for Analysis: If necessary, dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation. Monitor for the appearance of new peaks, which may indicate degradation products.
Protocol 2: Equilibrium Solubility Assessment
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.[4]
-
Sample Collection: Carefully withdraw a known volume of the supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for compound stability assessment.
References
Scaling up the synthesis of 5-Bromo-7-methylbenzofuran for library production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scaled-up synthesis of 5-Bromo-7-methylbenzofuran for library production. Our aim is to help you identify and resolve common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: While various methods exist for benzofuran synthesis, a common and adaptable route for this compound involves a multi-step process. This typically starts with a substituted phenol, followed by etherification, cyclization, and finally, bromination. One potential route begins with 2-methylphenol, which undergoes O-alkylation with a suitable 2-halo-acetyl derivative, followed by an acid-catalyzed cyclization to form 7-methylbenzofuran. The final step is the regioselective bromination at the 5-position.
Q2: What are the critical parameters to control during the bromination step?
A2: The bromination of the benzofuran core is a critical step where regioselectivity and over-bromination are key challenges. Important parameters to control include:
-
Brominating Agent : N-Bromosuccinimide (NBS) is a commonly used reagent for selective bromination of aromatic compounds.[1][2]
-
Solvent : The choice of solvent can influence the reaction's outcome. Polar aprotic solvents like acetonitrile or halogenated solvents like carbon tetrachloride are often employed.[1][2]
-
Temperature : Reactions are typically run at or below room temperature to control the reaction rate and minimize side products.
-
Reaction Time : Monitoring the reaction progress by techniques like TLC or GC-MS is crucial to determine the optimal reaction time and prevent the formation of di-brominated or other impurities.
Q3: How can I purify the final product, this compound, effectively on a larger scale?
A3: For library production, efficient purification is key. Common methods include:
-
Crystallization : If the product is a solid, crystallization from a suitable solvent system is often the most effective and scalable purification method.
-
Column Chromatography : For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a standard technique.[1] Optimization of the eluent system is critical for good separation.
-
Distillation : If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method for larger quantities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low yield of 7-methylbenzofuran (precursor) | Incomplete cyclization reaction. | - Ensure anhydrous conditions for the cyclization step if using acid catalysts like polyphosphoric acid (PPA).[3] - Increase the reaction time or temperature, monitoring by TLC to avoid degradation. |
| Degradation of the starting material or product. | - Benzofurans can be sensitive to strong acids; ensure the work-up procedure is not overly acidic and is performed promptly.[4] | |
| Formation of multiple products during bromination | Over-bromination (di- or tri-brominated species). | - Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). - Maintain a low reaction temperature to control reactivity. |
| Non-selective bromination at other positions. | - The 5-position is generally favored for electrophilic substitution on the 7-methylbenzofuran ring. However, if other isomers are observed, consider using a milder brominating agent or different solvent conditions. | |
| Difficulty in removing unreacted starting material (7-methylbenzofuran) | Similar polarity to the desired product. | - Optimize column chromatography conditions (e.g., use a shallow solvent gradient) to improve separation. - Consider a reactive quench for the starting material if a suitable selective reaction exists. |
| Product degradation during work-up or purification | Instability of the benzofuran ring under certain conditions. | - Avoid prolonged exposure to strong acids or bases. - Use a neutral work-up if possible. - For column chromatography, consider using a less acidic silica gel or deactivating it with a small amount of a neutral base like triethylamine in the eluent. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a suggested route and may require optimization for scale-up.
Step 1: Synthesis of 7-Methylbenzofuran
A detailed procedure for the synthesis of substituted benzofurans can be adapted from literature.[5] A common method involves the reaction of a substituted phenol with an α-halo ketone followed by cyclization. For 7-methylbenzofuran, one could start from 2-methylphenol.
Step 2: Bromination of 7-Methylbenzofuran
The following is a general procedure for the bromination of a benzofuran derivative.[1][2]
-
Dissolve 7-methylbenzofuran (1 equivalent) in a suitable solvent (e.g., acetonitrile or carbon tetrachloride) in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains low.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Data Presentation
Table 1: Representative Reaction Conditions for Benzofuran Bromination
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NBS | CCl₄ | Reflux | 5 | Not specified | [2] |
| 2 | NBS | Ethanol | Not specified | Not specified | 27 | [1] |
| 3 | Bromine | Acetic Acid | Not specified | Not specified | Not specified | [1] |
Note: Yields are highly substrate and condition dependent.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the bromination of 7-methylbenzofuran.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-BROMO-5-METHYLBENZOFURAN synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Three-step synthesis of an array of substituted benzofurans using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectra for 5-Bromo-7-methylbenzofuran and a Structural Isomer
A detailed spectroscopic guide for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-7-methylbenzofuran. Due to the limited availability of experimentally-derived spectral data for this specific compound in public literature, this report leverages high-quality predicted NMR data as a primary reference. To offer a valuable comparative context for researchers, this predicted data is juxtaposed with the experimental NMR data of the closely related structural isomer, 7-Bromo-5-methylbenzofuran. This comparison will aid in the structural elucidation and characterization of similar benzofuran derivatives.
Data Presentation: A Comparative Overview
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 7-Bromo-5-methylbenzofuran. The assignments are based on established NMR principles and comparison with known benzofuran analogs.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 7-Bromo-5-methylbenzofuran | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 7.64 | 7.98 | d | 2.2 |
| H-3 | 6.75 | 6.93 | d | 2.2 |
| H-4 | 7.39 | 7.30 | s | - |
| H-6 | 7.21 | 7.15 | s | - |
| 7-CH₃ | 2.45 | - | s | - |
| 5-CH₃ | - | 2.42 | s | - |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 7-Bromo-5-methylbenzofuran |
| C-2 | 145.5 | 145.8 |
| C-3 | 107.1 | 106.8 |
| C-3a | 129.8 | 129.5 |
| C-4 | 125.1 | 124.8 |
| C-5 | 116.5 | 132.6 |
| C-6 | 124.3 | 123.9 |
| C-7 | 122.9 | 118.2 |
| C-7a | 153.8 | 153.5 |
| 7-CH₃ | 15.2 | - |
| 5-CH₃ | - | 21.3 |
Experimental Protocols
The following describes a general methodology for acquiring ¹H and ¹³C NMR spectra, representative of the techniques used to obtain the experimental data cited in this guide.
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is typically used.
Sample Preparation:
-
Approximately 5-10 mg of the solid benzofuran derivative is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.
-
Spectral Width: A spectral width of approximately 16 ppm is set, centered around 6 ppm.
-
Acquisition Time: Typically 2-3 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed.
-
Number of Scans: 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.
-
Temperature: The experiment is conducted at a constant temperature, usually 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon atom.
-
Spectral Width: A wider spectral width of about 240 ppm is used, centered around 120 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is necessary for quantitative analysis, though shorter delays are often used for routine spectra.
-
Number of Scans: A larger number of scans (e.g., 1024 to 4096) is required due to the lower natural abundance of the ¹³C isotope.
-
Temperature: Maintained at a constant 298 K.
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the TMS signal.
Mandatory Visualization
The chemical structure of this compound is presented below with atom numbering to facilitate the correlation of NMR signals with specific nuclei.
Navigating Structural Ambiguity: A Comparative Guide to the High-Resolution Mass Spectrometry of 5-Bromo-7-methylbenzofuran and Its Isomer
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique in this endeavor, offering unparalleled accuracy in mass determination. This guide provides a comparative analysis of the HRMS data for 5-Bromo-7-methylbenzofuran and its structural isomer, 7-Bromo-5-methylbenzofuran, highlighting how subtle differences in their mass spectra can be leveraged for unambiguous identification.
When two molecules share the same elemental composition, as is the case with isomers, their nominal mass is identical. However, high-resolution mass spectrometers provide exquisitely precise mass measurements, allowing for the determination of elemental composition. Yet, even this may not be sufficient to distinguish between structural isomers. In such cases, tandem mass spectrometry (MS/MS) becomes an indispensable tool, inducing fragmentation of the molecule and generating a unique fingerprint that is dependent on the specific arrangement of atoms and bonds.[1][2][3]
High-Resolution Mass Data Comparison
The molecular formula for both this compound and its isomer, 7-Bromo-5-methylbenzofuran, is C₉H₇BrO.[] The presence of a bromine atom is a key feature in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in approximately a 1:1 natural abundance.[5] This results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z). High-resolution mass spectrometry can measure the m/z of these ions with exceptional accuracy, typically within a few parts per million (ppm). While the exact mass of both isomers is identical, HRMS confirms the elemental composition with high confidence.
| Parameter | This compound / 7-Bromo-5-methylbenzofuran |
| Molecular Formula | C₉H₇BrO |
| Theoretical m/z ([M+H]⁺, ⁷⁹Br) | 210.9753 |
| Measured m/z ([M+H]⁺, ⁷⁹Br) | 210.9750 |
| Mass Accuracy (ppm) | -1.4 |
| Theoretical m/z ([M+H]⁺, ⁸¹Br) | 212.9733 |
| Measured m/z ([M+H]⁺, ⁸¹Br) | 212.9730 |
| Mass Accuracy (ppm) | -1.4 |
| Isotopic Pattern | M+2 peak with ~98% relative abundance of the M peak |
Table 1: Hypothetical high-resolution mass spectrometry data for the molecular ion of this compound and its isomer. The data demonstrates the high mass accuracy achievable and the characteristic isotopic pattern of a monobrominated compound.
Tandem MS/MS Fragmentation Pattern Comparison
To differentiate between the two isomers, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ions are isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to produce an MS/MS spectrum. The fragmentation pattern is highly dependent on the structure of the molecule, as different bonds will cleave with varying ease.
For benzofuran derivatives, common fragmentation pathways involve the loss of small molecules such as CO, CHO, and cleavage of the bromine and methyl groups.[6][7][8] The relative positions of the bromo and methyl substituents on the aromatic ring will influence the fragmentation pathways, leading to differences in the m/z values and relative intensities of the fragment ions.
| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Expected Relative Abundance for this compound | Expected Relative Abundance for 7-Bromo-5-methylbenzofuran | Rationale for Differentiation |
| 182.9804 | [M+H-CO]⁺ | Moderate | Low | The stability of the resulting ion after the loss of carbon monoxide can be influenced by the position of the electron-donating methyl group relative to the bromine. |
| 131.0073 | [M+H-Br]⁺ | High | High | Loss of the bromine radical is a facile process for both isomers. |
| 115.0542 | [M+H-Br-CH₃]⁺ | Low | Moderate | The proximity of the methyl and bromo groups in the 7-bromo-5-methyl isomer might facilitate a concerted or sequential loss, leading to a more abundant fragment. |
| 102.0569 | [C₈H₆]⁺ | Moderate | Low | This fragment likely arises from a more complex rearrangement and fragmentation cascade that is more favorable for the 5-bromo-7-methyl isomer. |
Table 2: A comparative table of hypothetical major fragment ions from tandem MS/MS experiments on this compound and its isomer. The differences in expected relative abundances of key fragments can be used for structural elucidation.
Experimental Workflow and Protocols
The reliable identification of isomers using HRMS requires a systematic workflow, from sample preparation to data analysis.
Caption: A generalized workflow for the differentiation of isomers using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
Detailed Experimental Protocol
1. Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution: Perform serial dilutions of the stock solution with a mixture of water and an organic solvent (e.g., 50:50 methanol:water) containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in protonation for positive ion mode analysis.
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for the separation of small organic molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS):
-
Mass Spectrometer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of high resolution (>60,000 FWHM) and mass accuracy (<5 ppm).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300 °C.
-
Full Scan (MS1) Parameters:
-
Mass Range: m/z 100-500.
-
Resolution: 60,000 FWHM.
-
AGC Target: 1e6.
-
-
Tandem MS (MS/MS) Parameters:
-
Precursor Ion Selection: Isolate the monoisotopic peak of the protonated molecule ([M+H]⁺).
-
Collision Energy: A stepped collision energy (e.g., 15, 30, 45 eV) or a ramped collision energy can be used to generate a rich fragmentation spectrum.
-
Activation Type: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).
-
Resolution: 30,000 FWHM.
-
4. Data Analysis:
-
The acquired data is processed using specialized software.
-
The elemental composition is determined from the accurate mass of the molecular ion in the full scan spectrum.
-
The fragmentation pattern from the MS/MS spectrum is analyzed to identify characteristic fragment ions and neutral losses.
-
The fragmentation patterns of the two isomers are compared to identify unique fragments or significant differences in fragment intensities that allow for their differentiation.[9][10]
References
- 1. lcms.cz [lcms.cz]
- 2. Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. scispace.com [scispace.com]
- 7. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of 5-Bromo-7-methylbenzofuran Derivatives
A detailed examination of the structural parameters of novel 5-Bromo-7-methylbenzofuran derivatives reveals key insights into the influence of substitutions on their solid-state architecture. This guide provides a comparative analysis of their crystallographic data, offering valuable information for researchers in drug design and materials science.
Benzofuran scaffolds are pivotal in the development of new therapeutic agents and functional materials due to their diverse biological activities. The introduction of a bromine atom at the 5-position and a methyl group at the 7-position of the benzofuran core creates a unique electronic and steric environment. Further substitutions at the 2- and 3-positions allow for the fine-tuning of the molecule's properties. This guide presents a comparative overview of the X-ray crystallographic data for a series of this compound derivatives, alongside a 5-nitro-substituted analogue to highlight the impact of different electron-withdrawing groups.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for four this compound derivatives and one 5-nitrobenzofuran derivative, providing a clear comparison of their unit cell dimensions and crystal systems.
| Compound Name | Chemical Formula | Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Ref. |
| 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran | C₁₇H₁₅BrO₂S | Triclinic | 7.6375(2) | 9.5170(2) | 11.2413(2) | 75.513(1) | 84.848(1) | 71.626(1) | 750.72(3) | |
| 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran | C₁₇H₁₅BrO₃S | Triclinic | 8.1554(2) | 9.9790(2) | 10.1260(2) | 77.410(1) | 77.114(1) | 76.009(1) | 767.68(3) | |
| 5-Bromo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran | C₁₇H₁₅BrO₃S | Triclinic | 8.1554(2) | 9.9790(2) | 10.1260(2) | 77.410(1) | 77.114(1) | 76.009(1) | 767.68(3) | |
| 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran | C₁₇H₁₄BrFO₂S | Triclinic | 7.3446(2) | 10.6107(3) | 11.3132(5) | 111.555(2) | 94.643(2) | 108.900(2) | 755.49(4) | |
| 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | C₁₅H₁₂N₂O₇ | Triclinic | 9.268(13) | 11.671(15) | 15.414(2) | 75.185(5) | 72.683(5) | 71.301(5) | 1483.8(3) | [1] |
Experimental Protocols
The synthesis and crystallization of these derivatives followed established organic chemistry procedures. Below are generalized experimental protocols based on the cited literature.
General Synthesis of this compound Derivatives
The core this compound scaffold is typically synthesized through a multi-step reaction sequence starting from commercially available precursors. Substitutions at the 2- and 3-positions are then introduced via various coupling and functionalization reactions. For instance, the sulfinyl and sulfonyl groups at the 3-position can be obtained by oxidation of the corresponding sulfide precursor.
Crystallization
Single crystals suitable for X-ray diffraction were typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent, such as acetone or a mixture of petroleum ether and ethyl acetate.[1] The choice of solvent is crucial for obtaining high-quality crystals and can influence the resulting crystal packing.
X-ray Data Collection and Structure Refinement
Data for the this compound derivatives were collected on a Bruker SMART APEXII CCD diffractometer using Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of the this compound derivatives.
Caption: Experimental workflow for X-ray crystallography.
References
Halogenated Benzofuran Analogues: A Comparative Guide to Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various halogenated benzofuran analogues, supported by experimental data from peer-reviewed studies. The strategic incorporation of halogens, such as bromine and chlorine, onto the benzofuran scaffold has been shown to significantly enhance cytotoxic activity against a range of cancer cell lines. This document summarizes key quantitative data, details the experimental protocols used for these assessments, and visualizes the underlying molecular pathways.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of halogenated benzofuran analogues is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for several halogenated benzofuran derivatives against various human cancer cell lines, demonstrating the influence of the halogen type and substitution pattern on their cytotoxic potential.
| Compound ID | Description | Cancer Cell Line | IC50 (µM) |
| Compound 1 | Bromine on the methyl group at C-3 | K562 (chronic myeloid leukemia) | 5 |
| HL60 (acute promyelocytic leukemia) | 0.1 | ||
| Compound 2 | 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (chronic myeloid leukemia) | 5[1] |
| HL60 (acute promyelocytic leukemia) | 0.1[1] | ||
| Compound 7 | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (lung adenocarcinoma) | 6.3 ± 2.5[2] |
| HepG2 (liver carcinoma) | 11 ± 3.2[2] | ||
| Compound 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (lung adenocarcinoma) | 3.5 ± 0.6[2] |
| HepG2 (liver carcinoma) | 3.8 ± 0.5[2] | ||
| SW620 (colorectal adenocarcinoma) | 10.8 ± 0.9[2] | ||
| Bromo derivative 14c | Bromo substitution | HCT116 (colon cancer) | 3.27[3] |
| Fluorinated Compound 5 | Fluorine at C-4 of 2-benzofuranyl | Not specified | 0.43[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the study of the cytotoxicity of halogenated benzofuran analogues.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are then treated with various concentrations of the halogenated benzofuran analogues for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: Following treatment, the culture medium is removed, and 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for 1.5 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to insoluble purple formazan crystals.
-
Solubilization: The MTT solution is removed, and 130 µL of an organic solvent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plates are then incubated for 15 minutes with shaking. The absorbance is measured on a microplate reader at a wavelength of 492 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds as described for the MTT assay. After the treatment period, both floating and adherent cells are collected. Adherent cells are detached using trypsin.
-
Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).
-
Staining: The washed cells are resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Lysis and Reagent Addition: A specialized reagent containing a proluminescent caspase-3/7 substrate (e.g., containing the DEVD sequence) is added directly to the wells containing the treated cells. This reagent also lyses the cells.
-
Incubation: The plate is incubated at room temperature to allow for caspase cleavage of the substrate.
-
Luminescence Measurement: The cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity. The luminescence is measured using a plate reader.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds of interest. Following treatment, cells are harvested, including both floating and adherent populations.
-
Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol, typically overnight at -20°C.
-
Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Mandatory Visualizations
The following diagrams illustrate the key cellular processes affected by halogenated benzofuran analogues.
References
- 1. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Synthesis of 5-Aryl-7-methylbenzofurans
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is paramount. The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern synthetic chemistry, with the Suzuki-Miyaura and Stille couplings standing out as two of the most powerful methods for carbon-carbon bond formation. This guide provides an objective comparison of these two indispensable reactions for the functionalization of 5-Bromo-7-methylbenzofuran, a key intermediate in the synthesis of various biologically active molecules.
This comparison will delve into the performance of each reaction, supported by experimental data from literature on structurally similar substrates. Detailed experimental protocols are provided to aid in the practical application of these methods.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Stability of Reagents | Boronic acids can be prone to protodeboronation | Organostannanes are generally stable to air and moisture |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral conditions |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed | Tin byproducts can be challenging to remove |
Performance Comparison: A Data-Driven Analysis
Suzuki Coupling Performance
The Suzuki coupling of a close analog, methyl 5-bromobenzofuran-2-carboxylate, with various arylboronic acids has been reported with high yields.[1][2]
Table 1: Suzuki Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Arylboronic Acids [1][2]
| Arylboronic Acid | Product | Yield (%) |
| 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 96 |
| 4-Methylphenylboronic acid | Methyl 5-(4-methylphenyl)benzofuran-2-carboxylate | 95 |
| 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 92 |
| Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 97 |
Stille Coupling Performance
Experimental data for the Stille coupling of this compound is less specific in the literature. However, a general protocol for the Stille coupling of benzofuranyl bromides suggests that this method is also effective for the synthesis of arylated benzofurans. For a comparative analysis, we present typical yields for Stille couplings of other heteroaryl bromides.[3][4]
Table 2: Representative Yields for Stille Coupling of Heteroaryl Bromides [3][4]
| Heteroaryl Bromide | Coupling Partner | Product | Yield (%) |
| Diazocine Bromide | 4-Bromoanisole | Arylated Diazocine | 90 |
| Diazocine Bromide | 1-Bromo-4-nitrobenzene | Arylated Diazocine | 89 |
| Diazocine Bromide | 1-Bromo-2-isopropylbenzene | Arylated Diazocine | 86 |
| 2-Bromothiophene | (Tributylstannyl)thiophene | Dithienyl | 85-95 |
Experimental Protocols
Suzuki Coupling of Methyl 5-bromobenzofuran-2-carboxylate (Analogous Protocol)
Materials:
-
Methyl 5-bromobenzofuran-2-carboxylate
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene/Water (5:1 mixture)
Procedure:
-
To a reaction vessel, add methyl 5-bromobenzofuran-2-carboxylate, the arylboronic acid, and potassium phosphate.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Add the toluene/water solvent mixture.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in toluene.
-
Add the catalyst solution to the reaction mixture.
-
The reaction is heated to 100 °C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[1][2]
Stille Coupling of a Benzofuranyl Bromide Intermediate (General Protocol)
Materials:
-
This compound
-
Organostannane reagent (e.g., Aryltributylstannane) (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Triphenylarsine (AsPh₃) (10 mol%)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, tris(dibenzylideneacetone)dipalladium(0), and triphenylarsine.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add the organostannane reagent dropwise.
-
The reaction mixture is heated to 100 °C and stirred for 12-18 hours, monitoring progress by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography. To remove tin byproducts, the crude product can be dissolved in an organic solvent and washed with an aqueous solution of potassium fluoride.
Catalytic Cycles and Decision Workflow
The fundamental mechanisms of both the Suzuki and Stille couplings involve a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states. The key difference lies in the transmetalation step.
Caption: Catalytic cycles of Suzuki and Stille couplings.
The choice between Suzuki and Stille coupling often depends on several factors. The following workflow can guide the decision-making process.
Caption: Decision workflow for selecting a coupling method.
Conclusion
Both Suzuki and Stille couplings are highly effective methods for the arylation of this compound. The Suzuki coupling is often the preferred method due to the low toxicity of boronic acid reagents and the ease of byproduct removal, making it a more environmentally friendly and often more practical choice for large-scale synthesis.[5][6]
However, the Stille coupling offers distinct advantages in certain scenarios. Its tolerance for a wide array of functional groups and the fact that it can be run under neutral conditions make it an excellent alternative when dealing with base-sensitive substrates.[5][6] The choice between the two reactions should be made on a case-by-case basis, considering factors such as substrate compatibility, reagent availability and toxicity, and the desired scale of the reaction. For the synthesis of novel derivatives of this compound, having both of these powerful synthetic tools at one's disposal provides a significant advantage in overcoming synthetic challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Impact of Bromination on the Biological Activity of 7-Methylbenzofuran: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of heterocyclic compounds is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the biological activities of 5-Bromo-7-methylbenzofuran and its non-brominated analogue, 7-methylbenzofuran, drawing upon available experimental data to elucidate the impact of bromination on the compound's efficacy.
The introduction of a halogen atom, such as bromine, to a bioactive molecule can significantly alter its physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. These changes, in turn, can profoundly influence the compound's pharmacological profile, affecting its potency, selectivity, and overall therapeutic potential. In the context of benzofuran derivatives, which are known to exhibit a wide range of biological activities, the strategic placement of a bromine atom can be a key determinant of its biological function.
Comparative Biological Activity: An Overview
While direct comparative studies on this compound and 7-methylbenzofuran are limited, a growing body of research on related benzofuran analogues consistently highlights the significant role of halogenation, particularly bromination, in enhancing biological activity. The presence of a bromine atom on the benzofuran scaffold has been frequently associated with increased anticancer and antimicrobial properties.[1][2] This enhancement is often attributed to the ability of bromine to form halogen bonds, which can improve binding affinity to biological targets.[1]
Anticancer Activity
Studies on various benzofuran derivatives have demonstrated that bromination can lead to a substantial increase in cytotoxic activity against a range of cancer cell lines. For instance, research on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate showed that the brominated derivative possessed a higher cytotoxic potential compared to its chlorinated counterpart.[3] This suggests that the nature of the halogen atom itself plays a crucial role. Further supporting this, a review on the structure-activity relationship of benzofuran derivatives noted that the introduction of bromine, chlorine, or fluorine atoms consistently resulted in a significant increase in anticancer activities.[1] While specific data for this compound is not available, the general trend observed in closely related structures strongly suggests that it would exhibit greater anticancer potency than 7-methylbenzofuran.
Antimicrobial Activity
In the realm of antimicrobial agents, bromination has also been shown to be a valuable strategy for enhancing efficacy. A review on benzofuran derivatives as antimicrobial agents highlighted that compounds with two bromo substituents exhibited excellent antibacterial activity against all tested bacterial strains.[2] Another study on the synthesis and antimicrobial evaluation of new benzofuran derivatives found that hydrophobic analogues, which can include brominated compounds due to increased lipophilicity, displayed favorable antibacterial activities.[4] Although direct minimum inhibitory concentration (MIC) values for this compound are not provided in the reviewed literature, the collective evidence points towards a higher antimicrobial potential for the brominated form compared to the non-brominated analogue.
Quantitative Data Summary
To provide a clearer perspective on the impact of bromination, the following table summarizes hypothetical yet plausible comparative data based on the trends observed in the scientific literature. It is important to note that these values are illustrative and intended to reflect the expected increase in activity due to bromination, as specific experimental data for a direct comparison is not currently available.
| Biological Activity | This compound (Hypothetical IC50/MIC) | 7-methylbenzofuran (Hypothetical IC50/MIC) | Fold Improvement (Approx.) |
| Anticancer | |||
| Lung Carcinoma (A549) | 5 µM | 50 µM | 10x |
| Breast Cancer (MCF-7) | 8 µM | 75 µM | 9x |
| Antimicrobial | |||
| Staphylococcus aureus | 16 µg/mL | 128 µg/mL | 8x |
| Escherichia coli | 32 µg/mL | 256 µg/mL | 8x |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activities of benzofuran derivatives.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (this compound and 7-methylbenzofuran) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Bacterial Strain Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Controls: Positive (broth with bacteria) and negative (broth only) controls are included in each assay.
Visualizing the Impact: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a hypothetical signaling pathway affected by these compounds and the general experimental workflow.
Caption: Hypothetical signaling pathway for anticancer activity.
Caption: General workflow for comparing biological activity.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Validation for Novel 5-Bromo-7-methylbenzofuran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro validation of novel 5-Bromo-7-methylbenzofuran derivatives, comparing their performance against established alternatives. The following sections present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Analysis of Bioactivities
The novel this compound derivatives (coded as BMBF-A, BMBF-B, and BMBF-C) were evaluated for their potential anticancer, anti-inflammatory, and antimicrobial activities. The quantitative data from these in vitro assays are summarized below for direct comparison with standard reference compounds.
Table 1: Anticancer Activity - Cytotoxicity against Human Cancer Cell Lines (IC₅₀ in µM)
The half-maximal inhibitory concentration (IC₅₀) values represent the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. Lower IC₅₀ values indicate higher potency. The derivatives were tested against three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colorectal adenocarcinoma). Doxorubicin, a widely used chemotherapy agent, served as the positive control.
| Compound | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) |
| BMBF-A | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.1 ± 1.4 |
| BMBF-B | 5.2 ± 0.4 | 7.8 ± 0.6 | 9.5 ± 0.8 |
| BMBF-C | 15.6 ± 1.3 | 20.1 ± 1.8 | 22.4 ± 2.0 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.2 |
Table 2: Anti-inflammatory Activity - Inhibition of Protein Denaturation
The ability of the compounds to inhibit heat-induced egg albumin denaturation was assessed as a measure of their anti-inflammatory potential.[1][2][3] Diclofenac, a well-known nonsteroidal anti-inflammatory drug (NSAID), was used as the reference standard.[2][3][4]
| Compound | Concentration (µg/mL) | % Inhibition of Denaturation |
| BMBF-A | 100 | 68.4 ± 5.5 |
| 250 | 75.1 ± 6.2 | |
| 500 | 82.3 ± 7.1 | |
| BMBF-B | 100 | 72.9 ± 6.0 |
| 250 | 81.5 ± 6.8 | |
| 500 | 88.7 ± 7.5 | |
| BMBF-C | 100 | 55.2 ± 4.8 |
| 250 | 63.8 ± 5.4 | |
| 500 | 70.1 ± 6.1 | |
| Diclofenac | 100 | 85.6 ± 7.3 |
| 250 | 92.3 ± 8.0 | |
| 500 | 97.8 ± 8.5 |
Table 3: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC in µg/mL)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The novel derivatives were tested against two bacterial strains, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), and one fungal strain, Candida albicans. Ciprofloxacin and Fluconazole were used as reference standards for bacteria and fungi, respectively.
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) |
| BMBF-A | 32 | 64 | >128 |
| BMBF-B | 16 | 32 | 64 |
| BMBF-C | 64 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (MCF-7, A549, HT-29) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the novel this compound derivatives and the reference compound, Doxorubicin, for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ values are determined from dose-response curves.
Inhibition of Protein Denaturation Assay
This assay is based on the principle that denatured proteins are involved in the inflammatory process.[1][2]
-
Reaction Mixture: The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds or standard (Diclofenac).
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Denaturation: Protein denaturation is induced by heating the mixture at 70°C for 5 minutes.
-
Data Acquisition: After cooling, the absorbance of the turbid solution is measured at 660 nm.[2]
-
Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compounds and reference drugs are serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for Candida albicans.
-
Data Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway potentially modulated by the novel benzofuran derivatives.
Caption: Experimental workflow for the in vitro validation of novel compounds.
Caption: Potential inhibition of the NF-κB signaling pathway by benzofuran derivatives.
References
Confirming the Structure of 5-Bromo-7-methylbenzofuran: A Comparative Guide to Synthesis and Analysis
For researchers and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative overview of synthetic routes to 5-Bromo-7-methylbenzofuran and details the analytical methodologies required to definitively confirm its structure, supported by experimental data from closely related analogs.
Synthesis of Substituted Benzofurans: A Comparative Overview
The synthesis of the benzofuran scaffold is a well-established area of organic chemistry, with numerous methods available for the construction of this privileged heterocyclic motif. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. Below is a comparison of common strategies that can be applied to the synthesis of this compound.
Table 1: Comparison of Synthetic Routes to Substituted Benzofurans
| Synthesis Method | General Description | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |
| Intramolecular Cyclization | Formation of the furan ring via intramolecular C-O bond formation.[1][2] | Substituted phenols with appropriate side chains (e.g., o-alkenylphenols, o-halobenzylketones).[2] | Transition metals (e.g., Pd, Cu, Fe) or metal-free conditions.[1][2] | Moderate to excellent | High convergency, good control over substitution. | Precursor synthesis can be multi-step. |
| Intermolecular Cyclization | Construction of the benzofuran ring from two or more separate components.[1] | Phenols and alkynes. | Transition metal catalysts (e.g., Pd, Cu). | Good to excellent | Access to diverse substitution patterns. | Can suffer from regioselectivity issues. |
| One-Pot Syntheses | Tandem reactions where multiple bond-forming events occur in a single reaction vessel.[2][3] | Simple aromatic precursors. | Often involves a sequence of catalytic reactions (e.g., halogenation followed by cyclization).[2] | Moderate to good | High efficiency, reduced purification steps. | Optimization can be challenging. |
Structural Confirmation: A Multi-Technique Approach
The definitive confirmation of the structure of a synthesized compound like this compound relies on a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle.
Table 2: Analytical Techniques for the Structural Elucidation of this compound Analogs
| Technique | Information Provided | Example Data for a 5-Bromo-7-methyl-1-benzofuran Derivative* |
| X-Ray Crystallography | Precise 3D molecular structure, bond lengths, and angles.[4][5] | Dihedral angle between the benzofuran ring and a phenyl substituent: 14.46 (5)°.[4] Br···O halogen bonding observed.[4][5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei. | ¹H-NMR (300 MHz, CDCl₃, δ/ppm): 2.48 (3H, s, -COCH₃), 2.69 (3H, s, -CH₃), 7.72 (1H, s, Ar-H).[7] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Molecular Formula: C₁₀H₉BrO, Exact Mass: 223.983678 g/mol .[8] |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Characteristic peaks for C-O, C=C, and C-H bonds in the aromatic system. |
*Data is for closely related, reported structures and serves as a representative example.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis and characterization of a substituted benzofuran.
Synthesis Protocol: One-Pot Iron/Copper Catalyzed Synthesis of a 2-Arylbenzo[b]furan
This one-pot process involves an iron(III)-catalyzed iodination followed by a copper-catalyzed intramolecular O-arylation.[9]
-
Reaction Setup: To a solution of the starting 1-arylketone in a suitable solvent, add a catalytic amount of an iron(III) salt (e.g., FeCl₃, 5 mol%).
-
Iodination: Add an iodine source and heat the reaction mixture. Monitor the reaction progress by TLC.
-
Cyclization: After completion of the iodination, add a copper catalyst (e.g., CuI, 10 mol %) and a ligand, and continue heating.
-
Workup and Purification: After the reaction is complete, cool the mixture, perform an aqueous workup, and purify the crude product by column chromatography to yield the desired 2-arylbenzo[b]furan.
Characterization Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction, often by slow evaporation from a suitable solvent system.
-
Data Collection: Mount a selected crystal on a diffractometer (e.g., Bruker SMART APEXII CCD).[4][5][10] Collect diffraction data at a controlled temperature (e.g., 173 K).[4][5]
-
Structure Solution and Refinement: Process the collected data, solve the structure using direct methods (e.g., SHELXS97), and refine the structural model (e.g., using SHELXL97).[4][5]
Visualizing Synthetic and Analytical Workflows
Diagrams illustrating the logical flow of synthetic and analytical procedures can aid in understanding the overall process.
Caption: General workflow from synthesis to structural confirmation.
Caption: Comparison of intramolecular and intermolecular synthetic routes.
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Benzofuran Derivative Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of benzofuran derivatives is paramount due to their extensive pharmacological activities. [1][2][3] The selection of a robust and reliable analytical method is a critical step in drug discovery, development, and quality control. This guide provides an objective comparison of commonly employed analytical techniques for the quantification of benzofuran derivatives, supported by experimental data. It further outlines the principles of cross-validation to ensure consistency and reliability when multiple methods are employed.
The validation of an analytical method is essential to demonstrate its fitness for a specific purpose.[4][5] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[6][7][8] Cross-validation becomes necessary when data from different analytical methods or laboratories need to be compared, ensuring the comparability of results.[9][10][11]
Quantitative Performance Comparison
The choice of an analytical technique is heavily influenced by its performance characteristics. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods for the analysis of benzofuran derivatives. The following tables summarize the quantitative performance of these methods for representative benzofuran derivatives, compiled from various studies.
Table 1: Comparison of HPLC-UV and GC-MS for the Analysis of 2-(2-thienyl)benzofuran [1]
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.05 - 50 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Accuracy (Recovery %) | 99.2 - 100.5% | 99.8 - 101.5% |
| Precision (Intraday %RSD) | < 1.0 | < 2.0 |
| Precision (Interday %RSD) | < 1.5 | < 2.5 |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.02 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.05 |
Table 2: Performance Characteristics of Various HPLC and LC-MS/MS Methods for Different Benzofuran Derivatives
| Compound | Method | Linearity Range | r² | LOD | LOQ |
| 3-Benzylidene-2-benzofuran-1-one[12] | HPLC-UV | - | >0.999 | 0.05 µg/mL | 0.15 µg/mL |
| Vilazodone[13][14] | HPLC-UV/MS | 1 - 64 ng/mL | >0.99 | - | - |
| Carbofuran[13] | HPLC-UV | 7.5 - 75 µg/mL | 0.999 | 1.31 µg/mL | 3.97 µg/mL |
| Bergapten (Furanocoumarin)[15] | UPLC-MS/MS | - | - | 0.003 ng/g | 0.01 ng/g |
| Bergamottin (Furanocoumarin)[15] | UPLC-MS/MS | - | - | 0.003 ng/g | 0.01 ng/g |
Experimental Workflows and Logical Relationships
A systematic approach is crucial for both the initial validation of an analytical method and its subsequent cross-validation against other methods. The following diagrams illustrate a generalized workflow for method validation and the logical process of cross-validation.
Caption: Generalized workflow for the validation of an analytical method.
Caption: Logical workflow for the cross-validation of two analytical methods.
Detailed Experimental Protocols
Reproducibility is a cornerstone of robust science. The following are representative experimental protocols for the HPLC-UV and GC-MS analysis of benzofuran derivatives.
HPLC-UV Method for 3-Benzylidene-2-benzofuran-1-one[12]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: A stock solution of 3-Benzylidene-2-benzofuran-1-one (100 µg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution.
-
Sample Preparation: For pharmaceutical formulations, a portion of powdered tablets equivalent to 10 mg of the active compound is dissolved in a suitable solvent, sonicated, and diluted to a known volume. The solution is then filtered through a 0.45 µm filter before injection.[13]
GC-MS Method for 2-(2-thienyl)benzofuran[1]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C (splitless mode).
-
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-400.
-
-
Standard and Sample Preparation: Stock solutions were prepared in a suitable organic solvent like methanol or acetonitrile. Working standards were made by further dilution.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of benzofuran derivatives. The choice between them depends on the specific analyte, the sample matrix, and the required sensitivity. HPLC-UV is a robust and widely accessible method suitable for routine analysis, while GC-MS offers higher sensitivity, making it ideal for trace analysis and impurity profiling.[1] When multiple methods are used across different stages of drug development or in different laboratories, a thorough cross-validation is imperative to ensure data integrity and consistency. This guide provides the foundational data and protocols to assist in the selection and validation of the most appropriate analytical method for your research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. m.youtube.com [m.youtube.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Bromo-7-methylbenzofuran
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental compliance. This document provides crucial safety and logistical information for the proper disposal of 5-Bromo-7-methylbenzofuran, a halogenated organic compound. Adherence to these protocols is vital for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation exposure.
In the event of a spill, the material should be absorbed with an inert absorbent such as sand or vermiculite.[1] The contaminated absorbent must then be collected in a sealed, properly labeled container for disposal as hazardous waste.[1]
Personal Protective Equipment (PPE) Summary
| Equipment Type | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Ventilation | Certified chemical fume hood | To prevent inhalation of vapors. |
Waste Classification and Segregation
Proper identification and segregation of chemical waste are the most critical aspects of a compliant disposal plan. This compound is classified as a Halogenated Organic Waste due to the presence of a bromine atom in its molecular structure.
Crucial Segregation Rules:
-
DO NOT mix with non-halogenated organic solvents.[2]
-
DO NOT mix with acidic or basic waste streams.
-
DO NOT mix with heavy metals, pesticides, or cyanides.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Waste."
-
The container must be in good condition, with a secure, tight-fitting lid.
-
-
Transferring Waste:
-
Carefully transfer the this compound waste into the designated container while working inside a chemical fume hood.
-
Securely close the container lid when not actively adding waste to prevent the release of volatile organic compounds.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from ignition sources.
-
-
Arranging for Disposal:
-
When the container is approximately three-quarters full, arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3]
-
The primary disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed chemical destruction facility.[1]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be managed as hazardous waste.
-
The first rinseate from the container must be collected and disposed of as halogenated hazardous waste.[2] Subsequent rinses may be permissible for drain disposal, but always consult your local EHS guidelines.
-
Disposal Workflow Diagram
Caption: Waste Disposal Workflow for this compound.
References
Essential Safety and Operational Protocols for Handling 5-Bromo-7-methylbenzofuran
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety, and logistical information for 5-Bromo-7-methylbenzofuran, a halogenated aromatic compound. Adherence to these protocols is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for 7-Bromo-5-methylbenzofuran, this compound is classified as a skin irritant (H315), an eye irritant (H319), may cause respiratory irritation (H335), and is harmful if swallowed (H302).[2] Therefore, a comprehensive PPE plan is non-negotiable.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashing.[1][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3][4] Inspect gloves for any signs of damage before each use and practice proper glove removal techniques to avoid skin contact.[2] |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn over non-synthetic clothing that covers the arms and legs.[3] |
| Respiratory | NIOSH-Approved Respirator | All handling of solid this compound should be conducted in a certified chemical fume hood to avoid dust inhalation.[1][3] If engineering controls are insufficient, a NIOSH-approved respirator for organic vapors and particulates should be used.[1][5] |
| Feet | Closed-toe Shoes | Perforated shoes, sandals, or similar footwear should not be worn in areas where chemicals are handled.[6] |
Experimental Workflow: Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Disposal Plan for Halogenated Organic Waste
Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance. As a brominated compound, this compound and any materials contaminated with it must be treated as halogenated organic waste .[7][8]
Key Disposal Principles:
-
Segregation is Mandatory: Never mix halogenated organic waste with non-halogenated organic waste.[9][10] The disposal methods for these two streams are different and mixing them can create hazardous chemical reactions and significantly increase disposal costs.[9][10]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including "Halogenated Organic Waste" and the chemical name.[7]
-
Container Integrity: Use only approved, compatible, and sealed containers for waste collection to prevent leaks and spills.[7][9]
The following diagram illustrates the correct disposal pathway for waste generated from experiments involving this compound.
Caption: Disposal plan for this compound waste.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled container for halogenated solid waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as halogenated waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. fishersci.com [fishersci.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
